2,6-Dimethyl-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78787-80-1 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8,15H,1-2H3 |
InChI Key |
JEQGMFVANDIHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 2,6-Dimethyl-9H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis detailed herein follows a classical approach involving an Ullmann coupling to construct the biphenyl backbone, followed by a reductive cyclization via the Tauber carbazole synthesis. This document presents structured data, comprehensive experimental protocols, and visualizations to facilitate understanding and replication.
Pathway Overview: Ullmann Coupling and Tauber Cyclization
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the Ullmann coupling of a substituted nitroaniline. This is followed by the reduction of the resulting dinitrobiphenyl intermediate to a diaminobiphenyl, which is then cyclized under acidic conditions to yield the final carbazole product.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Ullmann Coupling to 5,5'-Dimethyl-2,2'-dinitrobiphenyl
The initial step involves the copper-catalyzed homocoupling of an ortho-halonitrobenzene derivative. While various starting materials can be used, this protocol adapts the classical synthesis of 2,2'-dinitrobiphenyl.[1] The reaction proceeds at high temperatures, utilizing copper bronze as the coupling agent.
Caption: Ullmann coupling reaction for biphenyl formation.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 2-Chloro-5-methylnitrobenzene | Adapted from[1] |
| Coupling Agent | Copper Bronze | [1] |
| Temperature | 215-225 °C | [1] |
| Typical Yield | 50-60% | [1] |
| Solvent | None (Sand used as dispersant) | [1] |
Experimental Protocol
-
Reaction Setup: A 1-liter flask equipped with a mechanical stirrer is charged with 2-chloro-5-methylnitrobenzene (1.25 moles) and 300 g of clean, dry sand.
-
Heating: The mixture is heated in an oil bath to a stable temperature of 215–225 °C.
-
Copper Addition: Activated copper bronze (200 g) is added slowly to the stirred mixture over approximately 1.5 hours. The temperature should be carefully maintained, as temperatures exceeding 240 °C can lead to undesired side reactions.[1]
-
Reaction: The mixture is maintained at 215–225 °C with continuous stirring for an additional 1.5 hours after the copper addition is complete.
-
Workup: While still hot, the reaction mixture is poured into a beaker containing 400 g of sand and stirred to form small, manageable clumps.
-
Extraction: Upon cooling, the solidified mass is broken up. The product is extracted by boiling with two 1.5-liter portions of ethanol. The ethanol is decanted or filtered after each extraction.
-
Purification: The combined ethanol filtrates are cooled in an ice bath to crystallize the 5,5'-Dimethyl-2,2'-dinitrobiphenyl. The crude product can be recrystallized from hot ethanol, using activated carbon (Norit) to remove colored impurities, yielding yellow crystals.
Step 2: Reductive Cyclization to this compound
This stage involves two key transformations: the reduction of the dinitrobiphenyl to a diaminobiphenyl, followed by an acid-catalyzed intramolecular cyclization (the Tauber carbazole synthesis) to form the carbazole ring system.[2][3]
Caption: Reductive cyclization of the dinitrobiphenyl intermediate.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 5,5'-Dimethyl-2,2'-dinitrobiphenyl | - |
| Reduction Stage | ||
| Reducing System | Iron powder / Hydrochloric acid | Common method for nitro group reduction. |
| Cyclization Stage | ||
| Catalyst | 85% Phosphoric Acid | [2][3] |
| Temperature | 190-210 °C | [2][3] |
| Typical Yield | 85-95% (for cyclization step) | Based on similar reactions[2] |
| Solvent | Diethylene glycol or Phosphoric acid | [3] |
Experimental Protocol
This protocol is presented as a two-part sequence. The intermediate diaminobiphenyl can be isolated but is often used directly in the subsequent cyclization step.
Part A: Reduction to 5,5'-Dimethyl-2,2'-diaminobiphenyl
-
Reaction Setup: To a stirred solution of 5,5'-Dimethyl-2,2'-dinitrobiphenyl (0.1 moles) in ethanol, add a solution of concentrated hydrochloric acid.
-
Addition of Iron: Heat the mixture to reflux and add iron powder portion-wise, maintaining a vigorous reflux.
-
Reaction Monitoring: The reaction is exothermic. Monitor the progress by TLC until the starting dinitro compound is consumed.
-
Workup: Filter the hot reaction mixture to remove iron and iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 5,5'-Dimethyl-2,2'-diaminobiphenyl, which can be used without further purification.
Part B: Tauber Cyclization
-
Reaction Setup: Place the crude 5,5'-Dimethyl-2,2'-diaminobiphenyl (0.08 moles) in a flask with 85% phosphoric acid or diethylene glycol.[3]
-
Heating: Heat the mixture to 200 °C under a nitrogen atmosphere for 2-4 hours. The Täuber synthesis is known to require high temperatures to drive the cyclization and elimination of ammonia.[2]
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralization and Extraction: Carefully neutralize the solution with a concentrated base (e.g., NaOH solution) while cooling in an ice bath. The product will often precipitate. Alternatively, extract the product with a suitable solvent such as dichloromethane.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a solvent like ethanol or toluene to yield the final product as a solid.
References
physical and chemical properties of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its structural and physicochemical characteristics, provides a representative synthetic protocol, and explores the biological context of carbazole derivatives.
Chemical and Physical Properties
This compound, also known as 3,6-Dimethyl-9H-carbazole, is a solid aromatic amine. Due to the numbering convention of the carbazole ring, the 2,6- and 3,6-isomers are identical. The presence of methyl groups on the carbazole core enhances its electron-donating properties, making it a valuable building block in the development of organic semiconductors and a scaffold for pharmacologically active molecules.[1]
Structural and Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃N | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| CAS Number | 78787-80-1 (for this compound)5599-50-8 (for 3,6-Dimethyl-9H-carbazole) | |
| Melting Point | 215-217 °C | [3] |
| Boiling Point (Predicted) | 383.0 ± 11.0 °C | [3] |
| pKa (Predicted) | 17.55 ± 0.30 | [3] |
| Appearance | White to orange to green powder to crystal | [3] |
Spectroscopic Data
-
Mass Spectrometry: The NIST database contains an electron ionization (EI) mass spectrum for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the carbazole core, as well as the methyl group protons and carbons. The symmetry of the 2,6-dimethyl substitution pattern would simplify the spectra compared to asymmetrically substituted carbazoles.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the aromatic rings.
Experimental Protocols: Synthesis of this compound
Several synthetic routes are available for the preparation of carbazole derivatives, including the Graebe-Ullmann synthesis and the Buchwald-Hartwig amination.[3][4][5][6] A specific method for the synthesis of 3,6-dimethyl-9H-carbazole has been described in the patent literature, which serves as the basis for the following representative protocol.[7]
Representative Synthetic Protocol
This protocol is based on a multi-step synthesis starting from 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, proceeding through an Ullmann coupling reaction to form a biphenyl intermediate, followed by a Tauber carbazole synthesis.[7]
Step 1: Synthesis of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine
This step typically involves an Ullmann coupling of an appropriately substituted aniline derivative.
Step 2: Cyclization to 3,6-Dimethyl-9H-carbazole [7]
-
To 0.13 g of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine in 8 mL of diethylene glycol, add 1 mL of concentrated phosphoric acid.
-
Fit the reaction vessel with a reflux condenser and stir the mixture at 200 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
In an ice bath, slowly add a solution of 0.5 g of NaOH in 10 mL of water.
-
Extract the product with dichloromethane (2 x 10 mL).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (5:10) eluent.
-
After final vacuum drying, the desired product, 3,6-dimethyl-9H-carbazole, is obtained as a golden solid (yield: 85%).[7]
Below is a workflow diagram illustrating the key steps in a typical carbazole synthesis.
Biological Activity and Signaling Pathways of Carbazole Derivatives
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] Many of these effects are attributed to the ability of the carbazole scaffold to intercalate into DNA and modulate the activity of key cellular enzymes and signaling pathways.[10]
Mechanism of Action in Cancer
Several carbazole derivatives have demonstrated potent anticancer activity by targeting topoisomerases, enzymes crucial for DNA replication and repair.[10] By inhibiting these enzymes, carbazole compounds can induce DNA damage and trigger programmed cell death, or apoptosis, in cancer cells.
Furthermore, carbazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][11] Dysregulation of the JAK/STAT pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.
The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway, a common target for various kinase inhibitors, including some carbazole derivatives.
References
- 1. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unisa.it [iris.unisa.it]
- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dimethyl-9H-carbazole (CAS: 5599-50-8)
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in materials science and as a versatile intermediate in organic synthesis. This document consolidates key data on its properties, synthesis, reactions, and applications, supported by detailed experimental protocols and visualizations.
Core Properties
This compound is a solid organic compound characterized by a carbazole core with methyl substituents at the 2 and 6 positions.[1] These methyl groups are electron-donating, which enhances the electron density of the carbazole ring system and influences its electronic properties, making it a valuable component in organic electronics.[2][3]
Physicochemical and Spectral Data
The quantitative properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 5599-50-8 | [4][5][6] |
| Molecular Formula | C₁₄H₁₃N | [6] |
| Molecular Weight | 195.26 g/mol | [2][6] |
| Appearance | White to Orange to Green powder/crystal | |
| Melting Point | 215-225 °C | [6][7] |
| Boiling Point (est.) | 383.0 ± 11.0 °C | [6] |
| UV max (in EtOH) | 346 nm | [4][6] |
| InChI Key | HNACKJNPFWWEKI-UHFFFAOYSA-N | [1][2][8] |
| SMILES String | CC1=CC2=C(C=C1)C3=C(NC2=C)C=C(C)C=C3 (Isomeric representation) | [1] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [4][8] |
Synthesis and Production
The synthesis of carbazole derivatives, including this compound, can be achieved through several established organic chemistry reactions. These methods allow for the construction of the carbazole ring system and the introduction of substituents at specific positions.
Key synthetic strategies include:
-
Friedel-Crafts Alkylation : This classic method can be used to introduce methyl groups onto the carbazole ring using an alkylating agent and a Lewis acid catalyst like aluminum chloride.[2]
-
Ullmann Condensation : A copper-catalyzed reaction that forms carbon-nitrogen (C-N) bonds, typically by coupling an aryl halide with an amine at elevated temperatures to construct the carbazole framework.[2]
-
Tauber Carbazole Synthesis : This method involves the acid-promoted cyclization of 2,2'-diaminobiphenyls at high temperatures to directly form the carbazole ring system.[2]
-
Suzuki Coupling : A modern, versatile palladium-catalyzed cross-coupling reaction. To synthesize the target compound, a di-halogenated carbazole (e.g., 2,6-dibromo-9H-carbazole) can be reacted with a methylating agent like methylboronic acid.[2]
-
Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which can be adapted for intramolecular cyclization to form the carbazole nucleus.[2]
References
- 1. 3,6-Dimethyl-9H-carbazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,6-Dimethyl-9H-carbazole | 5599-50-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3,6-Dimethyl-9H-carbazole CAS#: 5599-50-8 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Crystal Structure of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of 2,6-Dimethyl-9H-carbazole. While a specific crystallographic information file for this compound is not publicly available in the searched databases, this document outlines the general characteristics of carbazole crystal structures, a detailed experimental protocol for their determination, and the potential significance of such structural data.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. The crystal structure provides invaluable insights into intermolecular interactions, molecular conformation, and packing, which can influence a compound's solubility, stability, and bioavailability.
General Crystallographic Properties of Carbazole Derivatives
The crystal structures of carbazole derivatives are often characterized by planar carbazole ring systems. Intermolecular interactions, such as hydrogen bonding (especially involving the N-H group of the carbazole) and π-π stacking, play a crucial role in the formation of their crystal lattices. For instance, in the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by parallel slipped π-π interactions.
To provide a representative example of the crystallographic data for a carbazole derivative, the following table summarizes the key parameters for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole[1].
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₅H₈Cl₂N₄ |
| Formula Weight | 315.15 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| α (°) | 90 |
| β (°) | 98.947(3) |
| γ (°) | 90 |
| Volume (ų) | 2588.3(8) |
| Z | 8 |
Table 1: Representative Crystallographic Data for a Carbazole Derivative[1].
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of an organic compound like this compound is primarily achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
1. Synthesis and Purification:
The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques include recrystallization, column chromatography, and sublimation.
2. Single Crystal Growth:
Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method are critical.
-
Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all.
-
Crystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound in a solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. X-ray Diffraction Data Collection:
A suitable single crystal is selected, mounted on a goniometer head, and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods, such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final refined structure is then validated to ensure its quality and chemical sensibility.
Conclusion
While the specific crystal structure of this compound is not currently available in public databases, the methodologies for its determination are well-established. The acquisition of this data would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. The general principles of carbazole crystallography and the detailed experimental protocol provided herein offer a solid foundation for researchers undertaking such investigations. Further research into the synthesis and crystallization of this compound is encouraged to elucidate its precise three-dimensional structure.
References
An In-depth Technical Guide on the Molecular Structure of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-Dimethyl-9H-carbazole. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also includes information on related carbazole compounds and general methodologies to provide a foundational understanding for research and development purposes.
Molecular Structure and Properties
This compound is an aromatic heterocyclic compound with a tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring. The methyl groups are substituted at the 2nd and 6th positions of the carbazole core.
Chemical Structure:
A Technical Guide to the Solubility of 2,6-Dimethyl-9H-carbazole and its Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2,6-Dimethyl-9H-carbazole in organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests a gap in the publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.
Quantitative Solubility Data for this compound
A thorough search of publicly available scientific databases and literature revealed no specific quantitative data for the solubility of this compound in any organic solvents. While physicochemical properties of the parent compound, carbazole, and other derivatives have been documented, the solubility profile of the 2,6-dimethyl substituted variant remains uncharacterized in the public domain.[1][2][3][4][5][6][7][8] Researchers are encouraged to determine these values experimentally to support their work in areas such as drug development, organic electronics, and materials science.
Experimental Protocol for Solubility Determination: The Equilibrium Method
The following is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the widely accepted isothermal equilibrium method followed by gravimetric or spectroscopic analysis.
2.1. Materials and Equipment
-
Solute: this compound (or other solid organic compound) of high purity.
-
Solvents: A range of organic solvents of analytical grade (e.g., ethanol, acetone, toluene, ethyl acetate, etc.).
-
Apparatus:
-
Analytical balance (± 0.0001 g).
-
Temperature-controlled shaker or incubator.
-
Thermostatic water bath.
-
Vials with airtight caps (e.g., 20 mL scintillation vials).
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
Oven for drying.
-
UV-Vis spectrophotometer (if using spectroscopic analysis).
-
High-Performance Liquid Chromatography (HPLC) system (for a more sensitive and specific analysis).
-
2.2. Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.
Step 2: Separation of the Saturated Solution
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
Step 3: Quantification of the Solute
Method A: Gravimetric Analysis
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable.
-
Dry the vial containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the vial with the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of solute (g) / Volume of solvent (L))
Method B: Spectroscopic Analysis (UV-Vis)
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
2.3. Data Presentation
The obtained solubility data should be summarized in a table for clear comparison, with columns for the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
This guide provides a robust framework for researchers to determine the solubility of this compound and similar compounds, thereby enabling further research and development in their respective fields.
References
- 1. Carbazole (CAS 86-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3,6-Dimethyl-9H-carbazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-9H-carbazole is a heterocyclic aromatic compound with a carbazole core, a scaffold of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the development of pharmaceuticals and organic electronic materials. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and efficacy of the final product.
Expected Thermal Properties
Carbazole and its derivatives are generally known for their high thermal stability due to the rigid, fused aromatic ring system. The introduction of methyl groups at the 2 and 6 positions is not expected to significantly decrease the thermal stability. The decomposition of this compound will likely proceed through the cleavage of the C-N and C-C bonds at elevated temperatures.
To quantitatively assess the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Quantitative Thermal Analysis Data
As specific experimental data for this compound is not available, the following table is provided as a template for researchers to populate with their own findings. This structured format allows for clear and concise presentation of key thermal stability parameters.
| Parameter | Value | Unit | Method |
| Onset Decomposition Temperature (Tonset) | °C | TGA | |
| Temperature of 5% Mass Loss (Td5) | °C | TGA | |
| Temperature of Maximum Decomposition Rate | °C | DTG | |
| Residue at 800 °C | % | TGA | |
| Melting Point (Tm) | °C | DSC | |
| Enthalpy of Fusion (ΔHf) | J/g | DSC |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and reliable data. The following protocols are based on standard practices for the thermal analysis of aromatic heterocyclic compounds.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 800-1000 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperature of maximum decomposition.
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., Nitrogen) is maintained in the DSC cell.
-
Heating Rate: A constant heating rate, typically 10 °C/min, is used.
-
Temperature Program: The sample is heated from a temperature below its expected melting point to a temperature above it. A heat-cool-heat cycle can be employed to study the thermal history and any polymorphic transitions.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events, such as melting, are observed as peaks. The melting point is typically taken as the onset temperature of the melting peak, and the area under the peak corresponds to the enthalpy of fusion.
Visualizations
5.1. Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the logical workflow for assessing the thermal stability of this compound using TGA and DSC.
Caption: Workflow for TGA and DSC analysis.
Conclusion
The thermal stability of this compound is a crucial characteristic for its application in research and development. While specific data is not currently published, this guide provides the necessary framework for its determination and interpretation using standard thermal analysis techniques. The outlined experimental protocols for TGA and DSC, along with the structured data presentation, will aid researchers in obtaining and reporting high-quality, comparable data. The provided workflow diagram offers a clear visual representation of the analytical process. It is recommended that researchers perform these analyses to establish a definitive thermal profile for this compound.
An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceuticals due to their unique photophysical and electronic properties. 2,6-Dimethyl-9H-carbazole, a member of this family, offers a versatile scaffold for further functionalization. This technical guide provides a comprehensive overview of the methodologies used to characterize the core electronic properties of this compound. While specific experimental data for this particular isomer is not extensively available in public literature, this document details the established experimental and computational protocols for determining its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), ionization potential, electron affinity, and energy gap. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar carbazole derivatives.
Introduction
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart favorable charge transport characteristics, making it a common building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of methyl groups on the carbazole core, as in this compound, can enhance electron density and solubility, thereby improving charge-carrier mobility and processability.[1]
Understanding the fundamental electronic properties of this compound is crucial for designing and synthesizing new functional materials. The energy levels of the HOMO and LUMO, and the resulting energy gap, dictate the charge injection and transport capabilities, as well as the optical absorption and emission characteristics of the material.
Core Electronic Properties: A Theoretical Overview
The key electronic properties of an organic semiconductor like this compound are:
-
Highest Occupied Molecular Orbital (HOMO): The energy level of the highest energy electron in the ground state of the molecule. It is associated with the ability to donate an electron.
-
Lowest Unoccupied Molecular Orbital (LUMO): The energy level of the lowest energy state that is unoccupied by an electron. It relates to the ability to accept an electron.
-
Ionization Potential (IP): The minimum energy required to remove an electron from the HOMO of a neutral molecule in the gaseous phase.
-
Electron Affinity (EA): The energy released when an electron is added to the LUMO of a neutral molecule in the gaseous phase.
-
Energy Gap (Eg): The energy difference between the HOMO and LUMO levels. This is a critical parameter that determines the optical and electrical properties of the material.[2]
Data Presentation
| Electronic Property | Symbol | Typical Value (for Carbazole Derivatives) | Method of Determination |
| Ionization Potential | IP | 5.5 - 6.5 eV | Cyclic Voltammetry, Photoelectron Spectroscopy |
| Electron Affinity | EA | 1.0 - 2.5 eV | Inverse Photoelectron Spectroscopy, Cyclic Voltammetry |
| HOMO Energy Level | EHOMO | -5.0 to -6.0 eV | Cyclic Voltammetry, DFT Calculations |
| LUMO Energy Level | ELUMO | -1.5 to -2.5 eV | Cyclic Voltammetry, UV-Vis Spectroscopy, DFT Calculations |
| Electrochemical Energy Gap | Egelec | 3.0 - 4.0 eV | Cyclic Voltammetry |
| Optical Energy Gap | Egopt | 3.0 - 3.5 eV | UV-Vis Spectroscopy (Tauc Plot) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electronic properties of carbazole derivatives.
Synthesis of this compound
A general synthesis approach for dimethyl-carbazoles can be adapted from known procedures for carbazole synthesis. One common method is the Borsche–Drechsel cyclization.
Protocol:
-
Preparation of the Phenylhydrazone: React 2,6-dimethylcyclohexanone with phenylhydrazine in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Cyclization: The resulting phenylhydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels and the electrochemical band gap of a material.[3][4]
Protocol:
-
Solution Preparation: Prepare a dilute solution (typically 1 mM) of this compound in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]
-
Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[5] Perform the cyclic voltammetry scan over a potential range sufficient to observe the oxidation and reduction peaks of the compound.
-
Data Analysis:
-
The onset oxidation potential (Eox) is used to calculate the HOMO energy level using the following empirical formula (referenced against ferrocene/ferrocenium, Fc/Fc+): EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
The onset reduction potential (Ered) is used to calculate the LUMO energy level: ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
-
The electrochemical band gap is the difference between the HOMO and LUMO energy levels: Egelec = ELUMO - EHOMO
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[6]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or dichloromethane). Alternatively, a thin film of the material can be prepared by spin-coating or vacuum deposition on a transparent substrate like quartz.[6]
-
Measurement: Record the UV-Vis absorption spectrum of the sample over a suitable wavelength range (typically 200-800 nm).
-
Data Analysis (Tauc Plot):
-
Convert the absorption data to (αhν)1/n, where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and n depends on the nature of the electronic transition (n=1/2 for a direct band gap semiconductor).
-
Plot (αhν)1/n versus photon energy (hν).
-
The optical band gap (Egopt) is determined by extrapolating the linear portion of the Tauc plot to the x-axis (where (αhν)1/n = 0).[7]
-
Computational Modeling
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[8][9]
Theoretical Framework:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Electronic Property Calculation: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. From these, the ionization potential, electron affinity, and energy gap can be estimated.
-
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and Q-Chem.
Visualizations
Caption: Experimental and computational workflow for determining the electronic properties of this compound.
Conclusion
While direct experimental data on the electronic properties of this compound is sparse, this guide provides a robust framework for its characterization. The detailed experimental protocols for synthesis, cyclic voltammetry, and UV-Vis spectroscopy, coupled with the outline for computational modeling, offer researchers a clear pathway to obtaining the critical electronic parameters of this and other carbazole derivatives. A thorough understanding of these properties is essential for the rational design of novel materials for applications in organic electronics and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. iieta.org [iieta.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
Synthesis of 2,6-Dimethyl-9H-carbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,6-Dimethyl-9H-carbazole derivatives, compounds of increasing interest in medicinal chemistry due to the diverse biological activities exhibited by the carbazole scaffold. This document details plausible synthetic pathways, experimental protocols for key reactions, and a summary of the biological potential of this class of compounds, with a focus on their emerging role as anticancer agents.
Introduction to Carbazole Derivatives
Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The rigid, planar structure of the carbazole nucleus allows for π-π stacking interactions with biological targets, while the nitrogen atom provides a site for hydrogen bonding. Substituents on the carbazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to a diverse array of biological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The specific substitution pattern on the carbazole ring is crucial for determining the biological activity. This guide focuses on the synthesis of derivatives of this compound, a substitution pattern with potential for the development of novel therapeutic agents.
Synthetic Pathways to this compound
The synthesis of the this compound core can be approached through several strategic disconnections. Two plausible and versatile methods are the Graebe-Ullmann synthesis and a strategy involving the Suzuki-Miyaura cross-coupling reaction.
Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classic method for the formation of the carbazole ring system.[5][6][7] This reaction involves the diazotization of an N-aryl-2-aminobenzene derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas.
A proposed synthetic workflow for the Graebe-Ullmann synthesis of this compound is depicted below:
Suzuki-Miyaura Cross-Coupling Strategy
An alternative and highly versatile approach to 2,6-disubstituted carbazoles involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This strategy relies on the synthesis of a dihalogenated carbazole precursor, which can then be functionalized with methyl groups.
A proposed synthetic workflow utilizing the Suzuki-Miyaura reaction is as follows:
Experimental Protocols
Detailed experimental procedures for the key steps in the proposed synthetic pathways are provided below. These protocols are based on established methodologies for similar carbazole derivatives and may require optimization for the specific synthesis of this compound.
Synthesis of 2,6-Dibromo-9H-carbazole (Key Intermediate for Suzuki-Miyaura Route)
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve 9H-carbazole in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product in air.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane to afford 2,6-dibromo-9H-carbazole.
Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2,6-Dibromo-9H-carbazole
-
Methylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DME)
-
Water
Procedure:
-
To a reaction vessel, add 2,6-dibromo-9H-carbazole, methylboronic acid (2.2-2.5 equivalents), the palladium catalyst, and the base.
-
Add the solvent and a small amount of water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields are highly dependent on reaction scale and purification methods.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromination of 9H-Carbazole | NBS | DMF | 0 to RT | 80-95 |
| Suzuki-Miyaura Coupling | Methylboronic acid, Pd catalyst, Base | Toluene/Water | Reflux | 60-85 |
Biological Activities and Potential Signaling Pathways
Carbazole derivatives have been extensively studied for their anticancer properties.[4] While specific data on this compound is limited, related substituted carbazoles have shown significant cytotoxic activity against various cancer cell lines.[3][11] The proposed mechanism of action for many anticancer carbazoles involves the inhibition of key signaling pathways that are often dysregulated in cancer.
One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a validated strategy in cancer therapy. It is hypothesized that this compound derivatives could act as inhibitors at one or more nodes of this pathway.
Conclusion
The synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the Suzuki-Miyaura coupling of a 2,6-dibromo-9H-carbazole intermediate, offer a versatile and efficient approach to this scaffold. Further derivatization of the this compound core at the N-9 position and on the methyl groups can provide a library of compounds for biological screening. The potential for these derivatives to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, warrants further investigation and positions this class of molecules as a high-priority target for drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Preliminary Bioactivity Evaluation of 2,7-Substituted Carbazole Derivatives as Potent Autotaxin Inhibitors and Antitumor Agents† - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,6-Dimethyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl-substituted carbazole derivatives, with a focus on 2,6-Dimethyl-9H-carbazole, in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to limited specific data on the 2,6-isomer, information on the closely related and more extensively studied 3,6-Dimethyl-9H-carbazole is included as a representative example.
Introduction to Dimethyl-Carbazole in OLEDs
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds widely utilized in organic electronics due to their excellent photophysical and electrochemical properties.[1][2][3] Specifically, their high hole mobility, good thermal stability, and wide bandgap make them suitable for use as host materials in the emissive layer of OLEDs.[1][2][3] The introduction of methyl groups at various positions on the carbazole core, such as in this compound and 3,6-Dimethyl-9H-carbazole, can further enhance these properties by increasing the electron density and tuning the energy levels, which leads to improved charge carrier mobility and device efficiency.[4]
Data Presentation: Performance of Carbazole-Based OLEDs
| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color |
| mDCzPF ("M"-type carbazole/fluorene) | PtNON (blue phosphorescent) | Not Specified | 18.3 | - | - | >5000 | Blue |
| CZ-2 (carbazole derivative) | - (Emissive Layer) | ITO/PEDOT:PSS/CZ-2/LiF/Al | 9.5 | ~20 | - | 4130 | Greenish-Blue |
| CZ-1 (carbazole derivative) | - (Emissive Layer) | ITO/PEDOT:PSS/CZ-1/LiF/Al | 8.6 | ~20 | - | >4000 | Greenish-Blue |
| m1BTCBP (benzothienocarbazole) | Ir(ppy)₃ (green phosphorescent) | Not Specified | - | - | - | ~12000 (initial) | Green |
| BCzB-PPI (carbazole-π-imidazole) | - (Non-doped emitter) | Not Specified | 4.43 | - | - | 11,364 | Deep-Blue |
Experimental Protocols
Synthesis of 3,6-Dimethyl-9H-carbazole (Representative Protocol)
Materials:
-
2-bromo-4-methylaniline or 2-iodo-4-methylaniline
-
Acetic anhydride or oxidizing agent
-
Copper powder
-
Potassium carbonate
-
Phosphoric acid
-
Appropriate solvents (e.g., Dichloromethane, Diethylene glycol)
Procedure:
-
Acetylation/Oxidation: The starting material, 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, undergoes an acetylation or oxidation reaction to protect the amino group.
-
Ullmann Coupling: The resulting compound is subjected to an Ullmann coupling reaction to form a biphenyl intermediate.
-
Carbazole Synthesis (Tauber Method): The biphenyl compound is treated with phosphoric acid, and the mixture is heated to induce cyclization, forming the 3,6-Dimethyl-9H-carbazole.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final product.
General OLED Fabrication Protocol (Solution Processing)
This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a carbazole derivative as the host in the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Carbazole host material (e.g., this compound derivative)
-
Emissive dopant material
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed to remove the solvent.
-
Emissive Layer (EML) Deposition: A solution of the carbazole host material and the emissive dopant in an organic solvent is prepared. This solution is then spin-coated on top of the HIL and annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: The device is transferred to a high-vacuum thermal evaporator. A layer of the ETL material (e.g., TPBi), followed by a thin layer of LiF and a final layer of Al are sequentially deposited to form the cathode.
-
Encapsulation: The completed device is encapsulated using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: A simplified workflow for the synthesis of dimethyl-substituted carbazole derivatives.
Caption: A schematic diagram illustrating the layered structure of a typical OLED device.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes for 2,6-Dimethyl-9H-carbazole as a Hole-Transporting Material
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,6-Dimethyl-9H-carbazole in Perovskite Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole-based derivatives have emerged as a promising class of hole-transporting materials (HTMs) for perovskite solar cells (PSCs), offering a cost-effective and high-performance alternative to the widely used spiro-OMeTAD.[1][2] The carbazole core provides excellent charge-transport properties and allows for simple functionalization to fine-tune the optical and electronic properties of the resulting materials.[1][3] Among these, derivatives of 2,6-Dimethyl-9H-carbazole are being explored for their potential to enhance device efficiency and stability. The methyl groups at the 2 and 6 positions can influence the molecular packing, solubility, and energy levels, thereby impacting the overall performance of the PSC.
These application notes provide an overview of the use of this compound-based materials in PSCs, along with detailed experimental protocols for their synthesis and device fabrication.
Key Applications
The primary application of this compound derivatives in perovskite solar cells is as a hole-transporting material (HTM) . The HTM layer plays a crucial role in:
-
Efficiently extracting holes from the perovskite absorber layer.
-
Transporting holes to the metal electrode (e.g., gold or silver).
-
Blocking electrons , thereby preventing charge recombination at the perovskite/electrode interface.
Carbazole-based self-assembled monolayers (SAMs) are also utilized to modify the interface between the perovskite and the hole-selective contact, which can reduce non-radiative recombination and improve charge extraction.[4] For instance, the self-assembled monolayer [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) has been successfully used in record-breaking perovskite/silicon tandem devices.[5]
Data Presentation
The performance of various carbazole-based HTMs in perovskite solar cells is summarized in the table below. This data is compiled from multiple research articles and provides a comparative view of their efficiency and key photovoltaic parameters.
| HTM Designation | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |
| Me-4PACz | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid | 20.9 | - | - | - | [5] |
| SGT-405 | Carbazole derivative (three-arm structure) | 14.79 | - | - | - | [6][7][8] |
| Cz-3OMeTAD | Asymmetric carbazole core | 16.36 | - | - | - | [2] |
| V1207 | Carbazole-terminated "half" molecule | 16.44 | - | - | - | [3] |
| TM-13 | 9-(4-methoxyphenyl)-9H-carbazole branch | 20.44 | - | - | - | [9] |
| Spiro-OMeTAD | Standard reference HTM | 18.6 - 20.62 | - | - | - | [9][10] |
Note: Voc (open-circuit voltage), Jsc (short-circuit current density), and FF (fill factor) values were not consistently available for all listed HTMs in the provided search results. PCE (power conversion efficiency) is the primary metric for comparison.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative carbazole-based HTM and the fabrication of a perovskite solar cell.
Protocol 1: Synthesis of a Carbazole-Based Hole-Transporting Material
This protocol is a generalized procedure based on common synthetic routes for carbazole derivatives, such as the Buchwald-Hartwig reaction.[1][11]
Workflow for HTM Synthesis
Caption: Workflow for the synthesis of a carbazole-based HTM.
Materials:
-
3,6-dibromo-9H-carbazole derivative
-
Bis(4-methoxyphenyl)amine
-
Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3
-
XPhos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle
Procedure:
-
To a two-neck round bottom flask, add the 3,6-dibromo-9H-carbazole derivative, bis(4-methoxyphenyl)amine, the palladium catalyst, the ligand, and the base.
-
Add anhydrous toluene to the flask.
-
Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain it for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with dichloromethane.
-
Separate the organic layer and dry it over anhydrous Na2SO4.[12]
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.[12]
Protocol 2: Fabrication of a Planar Perovskite Solar Cell
This protocol describes a common method for fabricating a planar p-i-n perovskite solar cell.
Workflow for Perovskite Solar Cell Fabrication
Caption: General workflow for the fabrication of a perovskite solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
This compound based HTM solution in chlorobenzene
-
Perovskite precursor solution (e.g., CH3NH3PbI3 in DMF/DMSO)
-
Antisolvent (e.g., chlorobenzene)
-
Electron transport layer solution (e.g., PCBM in chlorobenzene)
-
Silver or gold for thermal evaporation
-
Deionized water, detergent, acetone, isopropanol
-
Spin coater, hotplate, thermal evaporator, solar simulator
Procedure:
-
Substrate Cleaning:
-
Hole Transport Layer (HTL) Deposition:
-
Perovskite Layer Deposition:
-
Transfer the HTL-coated substrate to a nitrogen-filled glove box.
-
Spin-coat the perovskite precursor solution onto the HTL. A two-step program is often used (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).[14]
-
During the second step of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the substrate to induce crystallization.
-
Anneal the perovskite film on a hotplate at approximately 100-130°C for 10-45 minutes.[13][14]
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Spin-coat the electron transport layer solution (e.g., PCBM) on top of the perovskite layer.
-
Finally, deposit the metal back contact (e.g., 80-100 nm of silver or gold) by thermal evaporation through a shadow mask to define the active area of the device.[15]
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm2).
-
From the J-V curve, determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Device Architecture
The following diagram illustrates the typical architecture of a p-i-n planar perovskite solar cell employing a carbazole-based HTM.
Caption: Architecture of a p-i-n perovskite solar cell.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as spin speeds, annealing temperatures, and solution concentrations may need to be optimized for specific materials and laboratory conditions. Researchers should always consult the primary literature for detailed procedures and safety precautions.
References
- 1. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low-cost asymmetric carbazole-based hole-transporting material for efficient perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
- 10. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ossila.com [ossila.com]
- 15. Fabricating Planar Perovskite Solar Cells through a Greener Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dimethyl-9H-carbazole in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2,6-Dimethyl-9H-carbazole as an active material in organic field-effect transistors (OFETs). While direct reports on the application of this specific molecule in OFETs are limited in the reviewed literature, its structural similarity to other high-performing carbazole-based materials suggests its promise as a p-type organic semiconductor. The following sections detail a proposed synthesis method, a comprehensive protocol for OFET fabrication and characterization, and comparative performance data from related carbazole derivatives.
Introduction to this compound in Organic Electronics
Carbazole and its derivatives are a significant class of electron-rich aromatic heterocyclic compounds extensively utilized in organic electronics. Their rigid, planar structure and excellent hole-transporting properties make them ideal candidates for the active layer in OFETs, as well as in organic light-emitting diodes (OLEDs) and photovoltaic cells. The introduction of methyl groups at the 2 and 6 positions of the carbazole core is expected to enhance solubility in organic solvents, facilitating solution-based processing of thin films, a crucial advantage for low-cost, large-area flexible electronics. Furthermore, the electron-donating nature of the methyl groups can favorably modulate the highest occupied molecular orbital (HOMO) energy level, potentially improving charge injection from the electrodes into the semiconductor layer.
Proposed Synthesis of this compound
While a direct, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on established carbazole synthesis methodologies, such as the Borsche–Drechsel cyclization or palladium-catalyzed cyclization reactions. A potential two-step synthesis is outlined below.
2.1. Synthesis of 4,4'-Dimethyl-2-nitrobiphenyl
This step involves the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-nitrotoluene and a 4-methylphenylboronic acid.
-
Materials:
-
4-bromo-3-nitrotoluene
-
4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Protocol:
-
In a round-bottom flask, dissolve 4-bromo-3-nitrotoluene (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,4'-Dimethyl-2-nitrobiphenyl.
-
2.2. Reductive Cyclization to this compound
This step involves the Cadogan reaction, where the nitro group is reduced, and the resulting nitrene intermediate undergoes cyclization.
-
Materials:
-
4,4'-Dimethyl-2-nitrobiphenyl
-
Triphenylphosphine (P(OEt)₃) or Triethyl phosphite
-
-
Protocol:
-
Place 4,4'-Dimethyl-2-nitrobiphenyl (1 equivalent) in a round-bottom flask.
-
Add an excess of triethyl phosphite (5-10 equivalents).
-
Heat the mixture to a high temperature (typically 150-180 °C) and stir for several hours. The reaction should be performed under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite under vacuum.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography to yield this compound.
-
Fabrication Protocol for a Top-Contact, Bottom-Gate OFET
This protocol describes the fabrication of a standard top-contact, bottom-gate (TCBG) OFET architecture, which is well-suited for evaluating the performance of new organic semiconductor materials.
-
Materials and Equipment:
-
Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
Nitrogen or argon gas source
-
Hotplate
-
Shadow mask for electrode deposition
-
-
Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90 or similar), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon and bake on a hotplate at 120 °C for 15 minutes to remove any residual moisture.
-
-
Dielectric Surface Modification:
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) to improve the semiconductor film quality. This can be done by either vapor deposition or solution deposition. For solution deposition, immerse the cleaned substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for 30 minutes, followed by rinsing with the pure solvent and baking at 120 °C for 10 minutes.
-
-
Semiconductor Solution Preparation:
-
Prepare a solution of this compound in a high-purity organic solvent. The concentration will need to be optimized but a starting point is typically 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
-
Thin-Film Deposition:
-
Transfer the prepared solution onto the OTS-treated Si/SiO₂ substrate using a micropipette.
-
Spin-coat the solution to form a thin film. Typical spin-coating parameters are a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired thickness.
-
Anneal the substrate on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.
-
Transfer the substrate into a thermal evaporator.
-
Deposit a thin layer of gold (Au) (typically 40-50 nm) through the shadow mask to define the source and drain electrodes. The deposition should be carried out under high vacuum (e.g., < 10⁻⁶ Torr).
-
-
OFET Characterization Protocol
The electrical performance of the fabricated OFETs should be characterized in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture.
-
Equipment:
-
Semiconductor parameter analyzer or a source-measure unit (SMU) system
-
Probe station
-
-
Protocol:
-
Output Characteristics (Id-Vd):
-
Connect the probes to the source, drain, and gate terminals of the OFET.
-
Apply a constant gate voltage (Vg), starting from 0 V and incrementally stepping to more negative values (for a p-type semiconductor, e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each Vg, sweep the drain voltage (Vd) from 0 V to a negative value (e.g., -40 V) and measure the drain current (Id).
-
Plot Id versus Vd for each Vg to obtain the output curves.
-
-
Transfer Characteristics (Id-Vg):
-
Apply a constant, high drain voltage (Vd) to ensure the device is in the saturation regime (e.g., -40 V).
-
Sweep the gate voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -40 V) and measure the drain current (Id).
-
Plot both log(Id) and (Id)1/2 versus Vg to obtain the transfer curves.
-
-
-
Parameter Extraction:
-
Charge Carrier Mobility (µ): The field-effect mobility in the saturation regime can be calculated from the slope of the (Id)1/2 vs. Vg plot using the following equation:
-
Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the (Id)1/2 vs. Vg plot to Id = 0.
-
Performance Data of Related Carbazole Derivatives
As of the latest literature search, no specific performance data for OFETs based on this compound has been published. However, to provide a benchmark, the table below summarizes the performance of OFETs using other carbazole-based materials. These values can serve as an initial target and point of comparison for researchers investigating this compound.
| Material System | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Deposition Method | Reference |
| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | ~10⁻³ - 10⁻⁴ | > 10⁴ | Not Reported | Solution-based | |
| Carbazole-based Dendrimer (SBF-(G1)₂) | (6.6 ± 0.2) × 10⁻⁵ | 3 × 10⁴ | -18 | Solution-based | |
| [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) | High (Implied) | Not Applicable (Used as an Interlayer) | Not Applicable | Solution-based |
Note: The performance of OFETs is highly dependent on the processing conditions, device architecture, and measurement environment. The values presented above are for specific reported instances and may vary. The high performance of perovskite solar cells utilizing a derivative of 3,6-dimethyl-9H-carbazole as a hole transport layer suggests that this core structure is capable of efficient hole transport.
Conclusion
This compound represents a promising, yet underexplored, material for application in organic field-effect transistors. The proposed synthesis and fabrication protocols provide a clear roadmap for researchers to investigate its potential. Based on the performance of structurally related carbazole derivatives, it is anticipated that OFETs based on this compound could exhibit good p-type semiconductor characteristics, including reasonable charge carrier mobility and a high on/off ratio, particularly when film deposition and device fabrication are carefully optimized. Further research is warranted to synthesize this compound and fully characterize its electrical properties in an OFET device.
Application Notes and Protocols: Polymerization of 2,6-Dimethyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of polymers derived from 2,6-dimethyl-9H-carbazole. The protocols outlined below are based on established methods for the polymerization of carbazole derivatives and can be adapted for this specific monomer. Due to the limited availability of specific data for poly(this compound) in the current literature, the quantitative data presented is based on analogous carbazole polymers. Researchers should consider these protocols as a starting point and may need to optimize conditions for the 2,6-dimethyl derivative.
Introduction
Carbazole-based polymers are a significant class of conducting and photoactive materials with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The introduction of methyl groups at the 2 and 6 positions of the carbazole ring is expected to influence the polymer's solubility, electronic properties, and morphology. Polymerization of carbazole monomers typically proceeds through an oxidative coupling mechanism, which can be initiated either chemically or electrochemically, leading to the formation of linkages primarily at the 3 and 6 positions of the carbazole nucleus.[1]
Polymerization Mechanisms
The polymerization of this compound is expected to follow a similar pathway to that of unsubstituted carbazole. The process is initiated by the oxidation of the carbazole monomer to form a radical cation. Subsequently, two radical cations couple to form a dimer, which is then further oxidized and coupled to extend the polymer chain. The methyl groups at the 2 and 6 positions are not expected to interfere with the primary coupling reaction at the 3 and 8 positions.
Caption: General mechanism for the oxidative polymerization of carbazole derivatives.
Experimental Protocols
Chemical Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of carbazole derivatives using ferric chloride (FeCl₃) as the oxidizing agent.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. A typical starting concentration is 0.1 M.
-
In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and should be optimized. A common starting point is a 2:1 molar ratio of FeCl₃ to the monomer.
-
Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature for a period ranging from 2 to 24 hours. The progress of the polymerization can be monitored by observing the color change of the reaction mixture.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Experimental Workflow for Chemical Polymerization:
Caption: Workflow for the chemical oxidative polymerization of this compound.
Electrochemical Polymerization (Electropolymerization)
This protocol provides a general procedure for the electropolymerization of carbazole derivatives to form a polymer film on a conductive substrate.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Indium tin oxide (ITO) coated glass or platinum electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the this compound monomer (e.g., 10 mM) and a supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile.
-
Set up a three-electrode electrochemical cell with the ITO or platinum electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Deoxygenate the electrolyte solution by bubbling with argon or nitrogen gas for at least 15 minutes.
-
Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential in the range where the monomer is oxidized (e.g., from 0 V to a potential positive enough to initiate polymerization, typically around +1.2 to +1.5 V vs. Ag/AgCl). Repeat the scans for a desired number of cycles until a stable polymer film is formed on the working electrode.[2]
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes to the working electrode for a specific duration.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum oven at a moderate temperature.
Experimental Workflow for Electropolymerization:
Caption: Workflow for the electrochemical polymerization of this compound.
Data Presentation
Table 1: Typical Molecular Weight and Polydispersity Index (PDI) of Chemically Synthesized Polycarbazoles
| Polymer | Oxidant | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(9-vinylcarbazole) | AIBN | 25,000 - 50,000 | ~1,100,000 | >2 |
| Poly(N-ethylcarbazole) | FeCl₃ | 5,000 - 15,000 | 10,000 - 30,000 | 2.0 - 2.5 |
| Poly(3,6-dibromocarbazole) | FeCl₃ | 3,000 - 8,000 | 6,000 - 15,000 | 1.8 - 2.2 |
Data is illustrative and based on various literature sources for different carbazole polymers.
Table 2: Typical Thermal Properties of Carbazole-Based Polymers
| Polymer | TGA (Td5%) (°C) | DSC (Tg) (°C) |
| Poly(9-vinylcarbazole) | 350 - 400 | 200 - 220 |
| Poly(N-ethylcarbazole) | 300 - 350 | 150 - 180 |
| Poly(3,6-di-tert-butylcarbazole) | 380 - 420 | > 250 |
Td5% refers to the temperature at which 5% weight loss is observed in Thermogravimetric Analysis. Tg refers to the glass transition temperature determined by Differential Scanning Calorimetry.
Characterization Methods
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fraction.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
-
Cyclic Voltammetry (CV): To study the electrochemical behavior of the polymer film, including its redox potentials and stability.
-
FT-IR and NMR Spectroscopy: To confirm the chemical structure of the resulting polymer.
Concluding Remarks
The protocols provided herein offer a solid foundation for the synthesis and characterization of poly(this compound). Researchers are encouraged to systematically vary reaction parameters such as monomer and oxidant concentrations, reaction time, and temperature to optimize the polymerization process and tailor the properties of the resulting polymer for specific applications in drug development, organic electronics, and materials science. The lack of specific literature data for this particular derivative highlights an opportunity for novel research in this area.
References
Application Notes and Protocols for the Synthesis of Conductive Polymers from 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based conductive polymers are a significant class of materials in the field of organic electronics, valued for their inherent thermal stability, and advantageous photoactive and electronic properties.[1] The ability to functionalize the carbazole monomer unit allows for precise tuning of the resulting polymer's characteristics. This document provides detailed methodologies for the synthesis of a conductive polymer derived from 2,6-Dimethyl-9H-carbazole, employing both chemical and electrochemical polymerization techniques. The strategic placement of methyl groups at the 2 and 6 positions is anticipated to favorably influence the solubility and electronic behavior of the synthesized polymer, making it a promising candidate for various applications.
Anticipated Properties of Poly(this compound)
While specific experimental data for poly(this compound) is not extensively documented, the following table outlines the expected properties based on established data for analogous substituted polycarbazoles.
Table 1: Predicted Properties of Poly(this compound)
| Property | Expected Value/Range | Notes |
| Molecular Weight (Mn) | 5,000 - 25,000 g/mol | Dependent on the polymerization method and reaction conditions. Chemical polymerization typically yields polymers with higher molecular weights. |
| Yield | 50 - 85% (Chemical), Film deposition (Electrochemical) | The yield for chemical polymerization refers to the isolated, purified polymer. Electrochemical polymerization yield is characterized by film thickness and surface coverage. |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm (undoped), 10⁻² - 10² S/cm (doped) | Conductivity is highly contingent on the choice of dopant and the extent of doping. The presence of methyl groups may slightly modulate the conductivity compared to unsubstituted polycarbazole. |
| Oxidation Potential | +0.7 to +1.1 V (vs. Ag/AgCl) | The electron-donating nature of the methyl groups is expected to lower the oxidation potential relative to the parent carbazole monomer. |
| Solubility | Readily soluble in common organic solvents (e.g., Tetrahydrofuran, Chloroform, Toluene) | The methyl substituents are predicted to enhance the polymer's solubility in comparison to the unsubstituted polycarbazole. |
| Thermal Stability (TGA) | Onset of decomposition > 350 °C | Polycarbazoles are known for their robust thermal stability. |
Synthesis Protocols
Chemical Oxidative Polymerization
This method is suitable for producing larger quantities of the polymer. Ferric chloride (FeCl₃) is a widely used and effective oxidizing agent for the polymerization of carbazole and its derivatives.
3.1.1. Experimental Protocol
-
Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 g, 5.12 mmol) in 50 mL of anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) (2.49 g, 15.36 mmol, 3 molar equivalents) in 25 mL of anhydrous chloroform.
-
Initiation of Polymerization: Under a nitrogen atmosphere, slowly add the FeCl₃ solution to the stirred monomer solution at room temperature using a dropping funnel.
-
Polymerization Reaction: Vigorously stir the reaction mixture for 24 hours at room temperature. A gradual darkening of the solution will be observed, indicating the formation and precipitation of the polymer.
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into 250 mL of methanol to precipitate the polymer completely.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid polymer thoroughly with methanol to remove unreacted monomer and residual oxidant.
-
Further purify the polymer by washing with a dilute aqueous solution of hydrochloric acid to eliminate any remaining iron salts.
-
Finally, wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to yield a fine, dark powder.
3.1.2. Polymer Characterization
-
Yield: The final mass of the dried polymer is measured to calculate the percentage yield.
-
Solubility: The solubility of the polymer is assessed in a range of common organic solvents.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: To confirm the polymerization through the disappearance of the monomer's N-H stretch and the appearance of polymer-specific vibrational bands.
-
¹H NMR Spectroscopy: To elucidate the structural features of the polymer.
-
UV-Vis Spectroscopy: To investigate the electronic absorption properties of the polymer.
-
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the number average (Mn) and weight average (Mw) molecular weights, as well as the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer.
Electrochemical Polymerization
This technique facilitates the direct deposition of a uniform, thin polymer film onto an electrode surface, which is ideal for device fabrication.
3.2.1. Experimental Protocol
-
Electrolyte Solution Preparation: Prepare a 0.01 M solution of this compound in anhydrous acetonitrile. Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure adequate conductivity.
-
Electrochemical Cell Assembly:
-
A standard three-electrode electrochemical cell is used.
-
Working Electrode: An Indium Tin Oxide (ITO) coated glass slide or a platinum button electrode serves as the substrate for polymer deposition.
-
Counter Electrode: A platinum wire or mesh is used as the counter electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is used as the reference.
-
-
Electropolymerization Procedure:
-
Immerse the three electrodes into the prepared electrolyte solution.
-
The electropolymerization can be carried out using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: The potential is scanned cyclically between an initial potential of 0 V and an upper potential limit of approximately +1.5 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50-100 mV/s. A progressive increase in the peak currents with each cycle is indicative of polymer film growth on the working electrode.
-
Potentiostatic Method: A constant potential, typically around +1.2 V (vs. Ag/AgCl), is applied for a predetermined duration to achieve the desired film thickness.
-
-
Film Rinsing: Following polymerization, the polymer-coated working electrode is carefully rinsed with fresh anhydrous acetonitrile to remove any adsorbed monomer and residual electrolyte.
-
Drying: The polymer film is dried under a gentle stream of nitrogen gas.
3.2.2. Polymer Film Characterization
-
Electrochemical Analysis: The redox behavior of the polymer film is investigated by performing cyclic voltammetry in a monomer-free electrolyte solution.
-
Spectroelectrochemistry: The changes in the electronic absorption spectra of the polymer film as a function of the applied potential are monitored using a UV-Vis spectrometer coupled with the electrochemical setup.
-
Surface Morphology: The surface topography and morphology of the polymer film are examined using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
-
Conductivity Measurement: The electrical conductivity of the polymer film is determined using a four-point probe technique or by fabricating a simple two-point probe device.
Visualizations
Synthesis Pathways
Caption: Synthetic routes for poly(this compound).
Experimental Workflow for Characterization
Caption: Workflow for the characterization of synthesized polymers.
Safety Precautions
-
Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
All manipulations involving volatile and toxic solvents such as chloroform and acetonitrile must be performed in a certified chemical fume hood.
-
Anhydrous ferric chloride is corrosive and highly hygroscopic; it should be handled in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket).
-
Adhere to all institutional and local regulations for the disposal of chemical waste.
References
Synthesis of 2,6-Dimethyl-9H-carbazole: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2,6-Dimethyl-9H-carbazole, a key intermediate in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The described methodology follows a multi-step reaction sequence commencing with the acetylation of 2-bromo-4-methylaniline, followed by a copper-catalyzed Ullmann coupling to form a biphenyl intermediate. The final cyclization to the carbazole skeleton is achieved through a Tauber-type reaction. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Carbazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique electronic and photophysical properties. The 2,6-dimethyl substitution pattern on the carbazole core is of particular interest for tuning the optoelectronic characteristics of materials used in OLEDs. The synthetic route detailed herein offers a reproducible and scalable method for obtaining this compound. The synthesis involves three key transformations: protection of the amino group, formation of a biaryl bond via Ullmann coupling, and intramolecular cyclization to form the carbazole ring system.
Experimental Workflow
Figure 1. The experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials and Methods
All reagents were of analytical grade and used as received unless otherwise specified. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) were anhydrous. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-(2-bromo-4-methylphenyl)acetamide
In a 50 mL round-bottom flask, 2-bromo-4-methylaniline is dissolved in 20 mL of dichloromethane. To this solution, acetic anhydride is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield N-(2-bromo-4-methylphenyl)acetamide.
Step 2: Synthesis of 5,5'-Dimethyl-2,2'-diacetamidobiphenyl (Ullmann Coupling)
N-(2-bromo-4-methylphenyl)acetamide is placed in a flask with copper powder and N,N-dimethylformamide (DMF). The mixture is heated and stirred under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and the product is isolated by filtration and washing.
Step 3: Synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Hydrolysis)
The 5,5'-Dimethyl-2,2'-diacetamidobiphenyl from the previous step is dissolved in a mixture of ethanol and sulfuric acid. The solution is refluxed until the hydrolysis is complete, as indicated by TLC. The reaction mixture is then cooled, neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated to give 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine.
Step 4: Synthesis of this compound (Tauber Carbazole Synthesis)
To 8 mL of diethylene glycol in a reaction vessel, 0.13 g of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine and 1 mL of concentrated phosphoric acid are added.[1] A reflux condenser is attached, and the mixture is stirred at 200°C for 24 hours.[1] After the reaction is complete, the mixture is cooled to room temperature.[1] A solution of 0.5 g of NaOH in 10 mL of water is slowly added in an ice bath.[1] The product is then extracted with dichloromethane (2 x 10 mL).[1] The combined organic layers are dried over MgSO4, filtered, and the solvent is removed by evaporation.[1] The crude product is purified by column chromatography (Hexane:Ethyl Acetate = 5:10) to yield this compound as a golden solid.[1]
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 | 2-Bromo-4-methylaniline | Acetic Anhydride | Dichloromethane | Room Temp. | - | N-(2-bromo-4-methylphenyl)acetamide | - |
| 2 | N-(2-bromo-4-methylphenyl)acetamide | Copper Powder | DMF | - | - | 5,5'-Dimethyl-2,2'-diacetamidobiphenyl | - |
| 3 | 5,5'-Dimethyl-2,2'-diacetamidobiphenyl | Sulfuric Acid, Ethanol | - | Reflux | - | 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | - |
| 4 | 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | Phosphoric Acid | Diethylene Glycol | 200°C | 24 h | This compound | 85%[1] |
Discussion
The synthesis of this compound is successfully achieved through a four-step process. The initial acetylation provides a stable intermediate for the subsequent copper-catalyzed Ullmann coupling, a reliable method for the formation of carbon-carbon bonds between aryl halides.[2][3][4] The deprotection of the acetyl groups is readily accomplished under acidic conditions. The final and key step is the Tauber carbazole synthesis, which proceeds via an acid-catalyzed intramolecular cyclization of the biphenyldiamine to furnish the desired carbazole.[5] The reported yield for the final step is high, making this a viable route for the preparation of this compound.[1]
Conclusion
This application note provides a comprehensive experimental protocol for the synthesis of this compound. The described methodology is robust and provides the target molecule in good yield. This protocol should serve as a valuable resource for researchers engaged in the synthesis of carbazole derivatives for applications in organic electronics and medicinal chemistry.
Signaling Pathway Diagram
Figure 2. Generalized signaling pathways for the key reaction types.
References
- 1. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. CN107428688A - Efficient Synthesis of Carbazole Derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,6-Dimethyl-9H-carbazole, a crucial intermediate in various pharmaceutical and materials science applications. The following methods are designed to yield high-purity material suitable for downstream applications, including synthesis, biological screening, and materials fabrication.
Introduction
This compound is a heterocyclic aromatic compound with a carbazole core substituted with two methyl groups. Its purity is critical for the successful synthesis of target molecules and the reliability of experimental results. Crude this compound, obtained from synthesis, may contain various impurities such as unreacted starting materials, byproducts, and residual solvents. The choice of purification technique depends on the nature and quantity of these impurities, as well as the desired final purity of the compound. This document outlines two primary purification techniques: recrystallization and column chromatography.
Impurity Profile
Common impurities in crude this compound may include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Isomers: Other dimethyl-substituted carbazole isomers.
-
Oxidation Products: Products resulting from the oxidation of the carbazole ring or methyl groups.
-
Polymeric Materials: High molecular weight byproducts formed during synthesis.
-
Residual Solvents: Solvents used in the synthesis and initial work-up.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Based on the solubility of similar carbazole derivatives, suitable solvents include ethanol, methanol, and toluene.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent until all the solid dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The this compound will crystallize out as the solubility decreases. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal. A pair of miscible solvents is used, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Addition of Anti-solvent: While the solution is still hot, slowly add an anti-solvent in which the compound is insoluble (e.g., hexane or water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from the single solvent recrystallization protocol.
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol | Often effective for carbazole derivatives, yielding crystalline solids.[1] |
| Toluene | Good for dissolving non-polar to moderately polar compounds at elevated temperatures.[2] |
| Dichloromethane/Hexane | A versatile mixed solvent system for compounds with intermediate polarity. |
| Acetone/Water | Suitable for moderately polar compounds. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase. Silica gel is the most common stationary phase for the purification of carbazole derivatives.
Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This is known as a gradient elution.
-
A common eluent system for carbazole derivatives is a mixture of hexane and ethyl acetate or dichloromethane and hexane. A starting ratio of 10:1 (hexane:ethyl acetate) can be effective.
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Table 2: Recommended Eluent Systems for Column Chromatography of this compound
| Eluent System (v/v) | Gradient Profile | Rationale |
| Hexane / Ethyl Acetate | Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate | Good for separating compounds with a range of polarities. |
| Dichloromethane / Hexane | Start with 10:1 Hexane:Dichloromethane, gradually increase Dichloromethane | Offers different selectivity compared to ethyl acetate systems. |
Visualization of Purification Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes & Protocols: Characterization of 2,6-Dimethyl-9H-carbazole Based Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole and its derivatives, including 2,6-Dimethyl-9H-carbazole, are a pivotal class of nitrogen-containing heterocyclic compounds.[1][2][3] Their unique electronic and photophysical properties, combined with high thermal stability and good hole-transporting capabilities, make them essential building blocks in organic electronics, photovoltaics, and medicinal chemistry.[2][4][5][6][7] Applications range from organic light-emitting diodes (OLEDs) and solar cells to sensors and potential therapeutic agents.[5][6] A thorough characterization of these materials is crucial to understand their structure-property relationships, ensure purity, and predict their performance in various applications.
This document provides a detailed overview of the key methods used to characterize this compound based materials, complete with experimental protocols and data presentation guidelines.
General Characterization Workflow
The characterization of newly synthesized this compound materials typically follows a multi-faceted approach, starting with structural verification and progressing to the evaluation of thermal, photophysical, and electrochemical properties.
Caption: Workflow for the comprehensive characterization of carbazole materials.
Structural Characterization Methods
Structural characterization is the foundational step to confirm the chemical identity and purity of the synthesized this compound based materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (¹H and ¹³C) is used to verify the molecular structure of the synthesized compounds. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum identifies the carbon framework. These techniques are essential for confirming the successful synthesis and purity of the target molecule.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound material in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the spectra on a 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with 16-64 scans and ¹³C NMR spectra with 1024-4096 scans, depending on the sample concentration.
-
Analysis: Process the data to determine chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.[8][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic vibrational frequencies confirm the presence of key bonds such as N-H (in the carbazole ring), C-H (aromatic and aliphatic), and C=C (aromatic ring).[8][10] This method is useful for verifying the incorporation of different substituents onto the carbazole core.
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption peaks and assign them to corresponding functional group vibrations.
Thermal Analysis
Thermal analysis is critical for materials intended for use in electronic devices, as high thermal stability is required to withstand fabrication processes and ensure operational longevity.[4][7]
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.[5][6] This parameter is a key indicator of the material's thermal stability. Carbazole derivatives often exhibit high thermal stability, with Td values exceeding 300-400 °C.[4][5][7]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum crucible.
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition: Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[6]
-
Analysis: Plot the percentage of weight loss versus temperature to determine the Td.
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[6][11] A high Tg is desirable for amorphous materials used in OLEDs as it indicates morphological stability at elevated operating temperatures.[5][7]
Experimental Protocol:
-
Sample Preparation: Seal 3-5 mg of the sample in an aluminum pan.
-
Instrumentation: Use a DSC instrument.
-
Data Acquisition: Perform a heat-cool-heat cycle. For example, heat the sample to a temperature above its melting point, cool it rapidly to below its Tg, and then heat it again at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[6]
-
Analysis: The Tg is identified as a change in the baseline of the heat flow curve during the second heating scan. The Tm appears as an endothermic peak.
Quantitative Thermal Data Summary
| Material ID | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) | Citation |
| Carbazole Derivative 7a | 291 | N/A | 95 | [6] |
| Carbazole Derivative 7b | 307 | N/A | 86 | [6] |
| Host Material H1 | 361 | 127 | - | [12] |
| Host Material H2 | 386 | 139 | - | [12] |
| FCzTPA Derivative | >400 | >190 | - | [7] |
N/A: Not observed or not reported for amorphous materials.
Photophysical and Electrochemical Characterization
These methods probe the electronic properties of the materials, which are fundamental to their function in optoelectronic applications.
UV-Visible (UV-Vis) Absorption Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light the material absorbs and can be used to calculate the optical bandgap. For carbazole derivatives, typical absorption bands are associated with π-π* transitions within the aromatic system.[3][13]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the material (e.g., 10⁻⁵ to 10⁻⁶ M) in a suitable UV-transparent solvent (e.g., dichloromethane, THF, or acetonitrile).[6][14] Alternatively, thin films can be prepared by spin-coating or vacuum deposition on a quartz substrate.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
-
Analysis: Identify the absorption maxima (λmax). The onset of the absorption edge can be used to estimate the optical bandgap (Eg).
Photoluminescence (PL) Spectroscopy
Application Note: PL spectroscopy measures the light emitted by a material after it absorbs photons. This analysis provides the emission maxima (λem), fluorescence quantum yield (ΦF), and information about the excited state. These properties are crucial for materials used in OLEDs and fluorescent sensors.[6]
Experimental Protocol:
-
Sample Preparation: Use the same dilute solution or thin film prepared for UV-Vis analysis.
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption maxima and record the emission spectrum.
-
Analysis: Determine the wavelength of maximum emission. The quantum yield can be calculated relative to a known standard (e.g., quinine sulfate).
Cyclic Voltammetry (CV)
Application Note: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material. These values are essential for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][15] These energy levels dictate the charge injection and transport properties of the material in an electronic device.
Experimental Protocol:
-
Setup: Use a three-electrode cell containing a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[14]
-
Electrolyte: Dissolve the sample in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Data Acquisition: Scan the potential between the electrodes and record the resulting current. The scan is typically performed in both the anodic (oxidation) and cathodic (reduction) directions.
-
Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. Use these values to calculate the HOMO and LUMO energy levels using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Quantitative Electronic & Optical Data Summary
| Material ID | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Citation |
| Di-carbazole (Jegorové et al.) | 400-550 | N/A | -4.86 | -2.11 | [4] |
| Cz-2 dye | 400-550 | N/A | -5.89 | -3.33 | [4] |
| Carbazole Derivative 7a | 280, 345, 434 | 561 | -5.39 | -3.00 | [6] |
| Carbazole Derivative 7b | 275, 330, 390 | 482 | -5.53 | -3.07 | [6] |
Visualization of Electrochemical Analysis
The relationship between cyclic voltammetry data and the resulting molecular orbital energy levels is a key concept for materials science.
Caption: From Cyclic Voltammetry to HOMO/LUMO energy level determination.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linear free energy relationships. Part 10. Synthesis, thermal, spectral, electrochemical, and hole transport (conduction) properties of some novel carbazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethyl-9H-carbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common routes include the Graebe-Ullmann reaction and the Fischer indole synthesis. The Graebe-Ullmann reaction involves the diazotization of an aminobiphenyl derivative followed by cyclization. The Fischer indole synthesis utilizes the reaction of a substituted phenylhydrazine with a cyclohexanone derivative, followed by aromatization.
Q2: What are the critical parameters to control for a high yield in the Graebe-Ullmann synthesis of this compound?
A2: Key parameters for the Graebe-Ullmann synthesis include the temperature of the diazotization reaction, which should be kept low (0-5 °C) to prevent decomposition of the diazonium salt. The cyclization step, which involves the thermal or photochemical decomposition of the intermediate triazole, requires careful temperature control to avoid side reactions. The choice of solvent and the exclusion of moisture and oxygen are also crucial for optimal yield.
Q3: How can I minimize the formation of side products in the Fischer indole synthesis of this compound?
A3: To minimize side products in the Fischer indole synthesis, it is important to use a purified phenylhydrazone intermediate. The choice of acid catalyst and reaction temperature is critical; strong acids and high temperatures can lead to undesired side reactions.[1] Careful control of the aromatization step is also necessary to prevent the formation of partially hydrogenated carbazole species.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, can further enhance the purity of the final product.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound via the Graebe-Ullmann and Fischer indole synthesis routes.
Graebe-Ullmann Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt | - Temperature too high during diazotization.- Incorrect stoichiometry of sodium nitrite.- Impure starting 2-amino-4,4'-dimethylbiphenyl. | - Maintain the reaction temperature between 0-5 °C.- Use a slight excess of sodium nitrite (1.1-1.2 equivalents).- Ensure the purity of the starting amine through recrystallization or column chromatography. |
| Incomplete cyclization to the triazole | - Insufficient reaction time or temperature for cyclization.- Presence of water in the reaction mixture. | - Gradually warm the reaction mixture to room temperature and stir for an extended period (e.g., overnight).- Use anhydrous solvents and reagents. |
| Low yield of this compound during thermolysis | - Sub-optimal temperature for nitrogen extrusion.- Presence of oxygen leading to oxidative side products. | - Optimize the thermolysis temperature. It should be high enough for nitrogen extrusion but low enough to prevent decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple byproducts | - Radical side reactions during thermolysis.- Rearrangement of the carbene intermediate.[2] | - Use a radical scavenger in small amounts if compatible with the reaction.- Explore photochemical decomposition as a milder alternative to thermolysis. |
Fischer Indole Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of phenylhydrazone | - Incomplete condensation reaction.- Decomposition of the hydrazine or ketone. | - Ensure the reaction goes to completion by monitoring with TLC.- Use fresh and purified starting materials. |
| Failure of the cyclization step | - Inappropriate acid catalyst or concentration.- Steric hindrance from the methyl groups. | - Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA).[1]- Optimize the reaction temperature and time. |
| Formation of regioisomers | - Use of an unsymmetrical ketone can lead to different enamine intermediates. | - This is less of a concern with the symmetrical 4-methylcyclohexanone. |
| Incomplete aromatization | - Insufficient amount of oxidizing agent.- Sub-optimal reaction conditions for dehydrogenation. | - Use an appropriate amount of a suitable oxidizing agent (e.g., chloranil, DDQ).- Optimize the temperature and reaction time for the aromatization step. |
| Presence of starting materials in the final product | - Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure efficient mixing. |
Experimental Protocols
Graebe-Ullmann Synthesis of this compound
This protocol is adapted from the general principles of the Graebe-Ullmann reaction.
Step 1: Synthesis of 2-Amino-4,4'-dimethylbiphenyl
A plausible synthetic route to the required precursor, 2-amino-4,4'-dimethylbiphenyl, can be achieved through a Suzuki-Miyaura coupling reaction between 2-bromo-5-methylaniline and 4-methylphenylboronic acid.
Step 2: Diazotization and Cyclization
-
Dissolve 2-amino-4,4'-dimethylbiphenyl (1 equivalent) in a mixture of glacial acetic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
Gradually warm the reaction mixture to room temperature and stir overnight to allow for the cyclization to the corresponding triazole.
-
Extract the triazole intermediate with an organic solvent (e.g., dichloromethane), wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Step 3: Thermolysis to this compound
-
Dissolve the crude triazole in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the solution to a temperature sufficient to induce nitrogen extrusion (typically 200-250 °C). The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture and purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Fischer Indole Synthesis of this compound
This protocol outlines the synthesis via the Fischer indole method.
Step 1: Synthesis of 4-Methylphenylhydrazone of 4-Methylcyclohexanone
-
Dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) and 4-methylcyclohexanone (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and isolate the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to 2,6-Dimethyl-1,2,3,4-tetrahydrocarbazole
-
Add the phenylhydrazone to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to 80-120 °C for 1-3 hours.
-
Pour the reaction mixture onto ice-water and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Aromatization to this compound
-
Dissolve the 2,6-dimethyl-1,2,3,4-tetrahydrocarbazole in a suitable solvent like xylene or toluene.
-
Add an oxidizing agent such as chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove any solids, and wash the filtrate with a sodium sulfite solution and water.
-
Dry the organic layer and concentrate under reduced pressure. Purify the final product by column chromatography and/or recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Graebe-Ullmann synthesis workflow for this compound.
Caption: Fischer indole synthesis workflow for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2,6-Dimethyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-9H-carbazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is most commonly synthesized through multi-step sequences. A prevalent strategy involves the initial formation of a substituted biphenyl intermediate, followed by a cyclization reaction to form the carbazole core. Key methods include:
-
Ullmann Condensation followed by Tauber Carbazole Synthesis: This approach involves the copper-catalyzed coupling of two molecules of a halogenated p-xylene derivative to form a 5,5'-dimethyl-2,2'-diaminobiphenyl intermediate. This intermediate is then cyclized under acidic conditions to yield 3,6-dimethyl-9H-carbazole, a positional isomer of the target molecule. A similar strategy starting with the appropriately substituted precursors would be required for the 2,6-isomer.
-
Cadogan Cyclization: This method involves the reductive cyclization of a 4,4'-dimethyl-2-nitrobiphenyl precursor in the presence of a trivalent phosphorus reagent, such as triphenylphosphine. While a robust method for carbazole synthesis, it often requires harsh reaction conditions.[1]
-
Fischer Indole Synthesis: This classic method can be adapted for carbazole synthesis. It involves the reaction of a suitably substituted phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization and subsequent aromatization to form the carbazole ring system.
Q2: What are the potential side reactions to be aware of during the synthesis of this compound?
A2: Several side reactions can occur depending on the chosen synthetic route, leading to impurities and reduced yields. These include:
-
Incomplete Cyclization: During the final ring-closing step (e.g., Tauber or Cadogan cyclization), incomplete reaction can leave unreacted biphenyl intermediates in the product mixture.
-
Formation of Positional Isomers: In methods like the Graebe-Ullmann synthesis, the cyclization of unsymmetrical precursors can lead to the formation of undesired positional isomers of the dimethylcarbazole.
-
Over-alkylation or N-Alkylation: If the synthesis involves alkylation steps, there is a risk of over-alkylation on the aromatic rings or undesired alkylation on the nitrogen atom of the carbazole ring, especially if the nitrogen is unprotected.
-
Homocoupling of Starting Materials: In coupling reactions like the Ullmann condensation, homocoupling of the starting aryl halides can occur, leading to undesired symmetrical biaryl byproducts.
-
Dehalogenation: In palladium-catalyzed cross-coupling reactions, reductive dehalogenation of the aryl halide starting material can occur as a side reaction.
-
Oxidation of the Product: The carbazole nucleus can be susceptible to oxidation, especially under harsh reaction conditions or during workup and purification.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Incomplete reaction in the coupling or cyclization step.- Competing side reactions (e.g., homocoupling, dehalogenation).- Suboptimal reaction temperature or time.- Inefficient catalyst activity. | - Monitor the reaction progress by TLC or GC-MS to ensure completion.- Optimize the stoichiometry of reactants and catalyst loading.- Carefully control the reaction temperature and consider adjusting the reaction time.- Use fresh, high-purity catalysts and reagents. Consider screening different ligands for coupling reactions. |
| Presence of significant amounts of starting materials in the final product | - Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Increase the reaction time and/or temperature, monitoring for product degradation.- Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.- Add a fresh portion of the catalyst if deactivation is suspected. |
| Formation of a mixture of isomers | - Use of unsymmetrical precursors in the cyclization step. | - Employ a synthetic strategy that utilizes symmetrical precursors to ensure the regioselective formation of the desired 2,6-isomer. |
| Difficulty in purifying the final product | - Presence of closely related byproducts with similar polarities.- Contamination with residual catalyst or reagents. | - Utilize column chromatography with a carefully selected solvent system for purification.- Recrystallization from an appropriate solvent can be effective for removing minor impurities.- Perform an aqueous workup to remove inorganic salts and water-soluble reagents before chromatographic purification. |
| Product appears dark or discolored | - Oxidation of the carbazole product.- Presence of polymeric byproducts. | - Minimize exposure of the reaction mixture and purified product to air and light.- Conduct the reaction and purification under an inert atmosphere.- Consider using antioxidants during workup and storage. |
Experimental Protocols
A detailed experimental protocol for a multi-step synthesis of 3,6-Dimethyl-9H-carbazole, a positional isomer, is provided below as a representative example of a common synthetic strategy. This can be adapted for the synthesis of the 2,6-isomer by using the appropriate starting materials.
Synthesis of 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (Intermediate)
This procedure outlines the Ullmann coupling of 2-bromo-4-methylaniline.
| Reagent | Amount | Molar Equiv. |
| 2-Bromo-4-methylaniline | 1.0 g | 1.0 |
| Copper(I) iodide (CuI) | 0.1 g | 0.1 |
| L-proline | 0.2 g | 0.3 |
| Potassium carbonate (K₂CO₃) | 1.5 g | 2.0 |
| Dimethyl sulfoxide (DMSO) | 10 mL | - |
Procedure:
-
To a round-bottom flask, add 2-bromo-4-methylaniline, CuI, L-proline, and K₂CO₃.
-
Add DMSO to the flask and stir the mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine.
Synthesis of 3,6-Dimethyl-9H-carbazole (Tauber Carbazole Synthesis)
| Reagent | Amount |
| 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | 1.0 g |
| Phosphoric acid (85%) | 10 mL |
Procedure:
-
Add 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine to a flask containing phosphoric acid.
-
Heat the mixture to 200 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully add it to ice-water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,6-Dimethyl-9H-carbazole. A reported yield for this step is 85%.
Visualizations
To aid in understanding the reaction workflow and potential issues, the following diagrams are provided.
Caption: General workflow for the synthesis of 3,6-Dimethyl-9H-carbazole.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Optimizing 2,6-Dimethyl-9H-carbazole in Electronic Devices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-9H-carbazole in electronic device fabrication.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and device fabrication processes involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity of Synthesized this compound | Incomplete reaction during synthesis. | Ensure optimal reaction conditions (temperature, time, catalyst concentration). Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient purification. | Utilize column chromatography with an appropriate solvent system. Recrystallization from a suitable solvent can further enhance purity. | |
| Poor Solubility of this compound | Inappropriate solvent selection. | Test a range of organic solvents with varying polarities. Consider using a co-solvent system. Gentle heating may improve solubility. |
| Low Film Quality (e.g., pinholes, aggregation) | Sub-optimal deposition parameters. | Optimize substrate temperature, deposition rate, and chamber pressure during thermal evaporation. For solution processing, adjust spin-coating speed, solution concentration, and annealing temperature. |
| Contaminated substrate. | Implement a rigorous substrate cleaning procedure (e.g., sonication in detergents, solvents, and UV-ozone treatment). | |
| Inconsistent Device Performance | Batch-to-batch variation in material purity. | Standardize the synthesis and purification protocol. Characterize each batch thoroughly (NMR, Mass Spectrometry, HPLC) to ensure consistent purity. |
| Variations in thin-film deposition. | Maintain consistent deposition parameters for all devices. Use a quartz crystal microbalance to monitor film thickness accurately. | |
| Low Hole Mobility in Devices | Disordered molecular packing in the thin film. | Optimize the deposition conditions to promote crystalline or well-ordered film growth. Post-deposition annealing can improve molecular ordering. |
| Impurities acting as charge traps. | Ensure high purity of the this compound and all other materials used in the device. | |
| Device Degradation/Short Lifetime | Material degradation due to environmental factors. | Encapsulate the device to protect it from oxygen and moisture. |
| Photochemical or electrochemical instability. | Investigate the intrinsic stability of the material under operating conditions. Consider molecular modifications to enhance stability. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it suitable for electronic devices?
A1: this compound is a derivative of carbazole, which is known for its excellent hole-transporting properties, high thermal stability, and wide energy bandgap.[1][2][3] The methyl groups at the 2 and 6 positions can enhance its electron-donating nature, potentially improving charge carrier mobility.[3] Its rigid molecular framework contributes to good film-forming properties and morphological stability.[2]
Q2: How does the purity of this compound affect device performance?
A2: The purity of organic semiconductors is critical for optimal device performance.[1] Impurities can act as charge traps, leading to reduced charge carrier mobility and increased recombination losses.[1] This can result in lower device efficiency, brightness, and operational lifetime.[1] Therefore, using high-purity this compound is essential for fabricating high-performance electronic devices.
Q3: What are the common applications of this compound in electronic devices?
A3: Due to its favorable electronic properties, this compound and its derivatives are primarily used in:
-
Organic Light-Emitting Diodes (OLEDs): As a host material for the emissive layer or as a hole-transporting layer.[3][4]
-
Organic Photovoltaics (OPVs): As a donor material in the active layer.[5]
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.[5][6]
-
Electrochromic Devices: As a component in electrochromic polymers.[7][8]
Q4: Can this compound be functionalized to tune its properties?
A4: Yes, the carbazole core, including the this compound variant, can be readily functionalized at various positions.[1][9] This allows for the tuning of its electronic and physical properties, such as energy levels, solubility, and charge transport characteristics, to meet the specific requirements of different electronic devices.[9]
Experimental Protocols
Synthesis of this compound (Illustrative Ullmann Condensation)
This protocol is a general representation and may require optimization.
-
Reactants: 4-Bromo-3-methylaniline and 2-bromo-1,3-dimethylbenzene.
-
Catalyst: Copper(I) iodide (CuI) and a ligand such as L-proline.
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: a. Combine 4-bromo-3-methylaniline, 2-bromo-1,3-dimethylbenzene, CuI, L-proline, and K₂CO₃ in a reaction flask. b. Add DMSO as the solvent. c. Heat the mixture under a nitrogen atmosphere at a specified temperature (e.g., 120-150 °C) for a defined period (e.g., 24-48 hours). d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and extract the product with an organic solvent. f. Purify the crude product by column chromatography followed by recrystallization.
Thin-Film Deposition by Thermal Evaporation
-
Substrate Preparation: a. Clean the substrates (e.g., ITO-coated glass) by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for a specified time to remove organic residues and improve the work function.
-
Deposition: a. Place the cleaned substrates in a substrate holder in a high-vacuum thermal evaporation chamber. b. Load high-purity this compound into a quartz crucible. c. Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr). d. Heat the crucible until the material starts to sublimate. e. Deposit the material onto the substrates at a controlled rate (e.g., 0.1-0.2 nm/s), monitored by a quartz crystal microbalance. f. Deposit subsequent layers of the device (e.g., electron transport layer, cathode) without breaking the vacuum.
Performance Data
The following tables summarize typical performance metrics for electronic devices utilizing carbazole derivatives. Note that specific values for this compound may vary depending on the device architecture and experimental conditions.
Table 1: Performance of OLEDs with Carbazole-based Materials
| Device Role | External Quantum Efficiency (EQE) | Color Coordinates (CIE) | Reference |
| Fluorescent Emitter | 1.1% | (0.16, 0.08) | [2] |
| Host for Green Phosphorescent Emitter | 8.3% | N/A | [2] |
| Host for Red Phosphorescent Emitter | 6.4% | N/A | [2] |
| Host for Sky-Blue Phosphorescent Emitter | 7.6% | N/A | [2] |
| Non-doped Deep-Blue Emitter | 4.43% | (0.157, 0.080) | [10] |
Table 2: Properties of Electrochromic Devices with Carbazole-based Copolymers
| Device | Optical Contrast (ΔT) at 580 nm | Coloration Efficiency (η) at 580 nm | Switching Time | Reference |
| P(dCz2-co-dTC2)/PProdot-Me₂ | 45.8% | 528.8 cm²/C | ~0.3 s | [7][8] |
| P(dCz2-co-dTC1)/PProdot-Me₂ | N/A | 562.4 cm²/C | ≤0.3 s | [7] |
Visualizations
Caption: Experimental workflow for fabricating and testing electronic devices with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Dimethyl-9H-carbazole Based Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-9H-carbazole based materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound based materials?
A1: this compound and its derivatives can degrade through several mechanisms, primarily initiated by light (photodegradation), heat (thermal degradation), and strong oxidizing agents (chemical oxidation).
-
Photodegradation: Exposure to UV light can induce photochemical reactions. For some carbazole derivatives, this can involve rearrangements like the photo-Fries rearrangement.[1] The presence of photosensitive functional groups can lead to bond cleavage and the formation of various photoproducts.
-
Thermal Degradation: At elevated temperatures, typically above 400°C, the carbazole core can undergo decomposition.[2] This process involves the cracking of C-N and C-C bonds, potentially leading to the formation of polycarbazole and the release of smaller aromatic and nitrogen-containing compounds.[2][3]
-
Chemical Oxidation: Strong oxidizing agents can lead to the formation of carbazole-based polymers through electrochemical oxidation. In biological systems or in the presence of specific enzymes, degradation can occur via pathways like lateral dioxygenation, monohydroxylation, and angular dioxygenation.[4]
Q2: How does the methyl substitution at the 2 and 6 positions affect the stability of the carbazole core?
A2: The position of substituents on the carbazole ring can influence the material's stability. While specific data for the 2,6-dimethyl derivative is limited, studies on other substituted carbazoles show that the electronic and steric properties of the substituents can affect degradation rates and pathways. For instance, in biodegradation studies of dimethyl carbazoles, the position of the methyl groups significantly influenced their susceptibility to degradation, with 1,5-dimethyl carbazole being the most recalcitrant.[5] In the context of materials for electronic devices, the substitution pattern on carbazole-dibenzofuran hosts has been shown to impact device lifetime and stability.[6]
Q3: What are some common signs of degradation in my this compound based material?
A3: Degradation can manifest in several ways, including:
-
Color Change: The appearance of a yellow or brownish tint in a previously colorless or white sample can indicate the formation of degradation products.
-
Changes in Spectroscopic Properties: You may observe new peaks or shifts in existing peaks in UV-Vis, fluorescence, or NMR spectra. A decrease in fluorescence intensity is also a common indicator of degradation.[7][8]
-
Reduced Purity: Chromatographic analysis (e.g., HPLC) may show the appearance of new impurity peaks and a decrease in the area of the main compound peak.
-
Altered Physical Properties: Changes in solubility, melting point, or the physical appearance of thin films can also be signs of degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram.
-
Drifting baseline.
-
Poor peak shape (tailing or fronting).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation | Prepare fresh samples and protect them from light and heat. Analyze samples promptly after preparation. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepare the mobile phase. Filter the mobile phase before use.[9][10] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9][11] |
| Injector Problems | Ensure the injector loop is not overloaded and that the injection solvent is compatible with the mobile phase.[6] |
Issue 2: Inconsistent or Unreliable NMR Spectra
Symptoms:
-
Broadening of peaks.
-
Appearance of unexpected signals.
-
Poor signal-to-noise ratio.
-
Shifting of expected peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Aggregation | Use a more dilute solution or try a different deuterated solvent. Gentle heating of the NMR tube may help to break up aggregates. |
| Paramagnetic Impurities | If metal catalysis was used in the synthesis, residual paramagnetic metals can cause peak broadening. Purify the sample further, for example, by column chromatography. |
| Degradation in Solution | Prepare the NMR sample immediately before analysis. If the compound is light-sensitive, use an amber NMR tube. |
| Solvent Effects | The chemical shifts of carbazole protons can be solvent-dependent. Ensure consistency in the solvent used for comparison between samples. |
Issue 3: Fluorescence Quenching or Instability
Symptoms:
-
Decrease in fluorescence intensity over time during measurements.
-
Inconsistent fluorescence readings between samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use a photostable formulation or solvent if possible. |
| Quenching by Impurities or Solvents | Purify the sample to remove quenching impurities. Be aware that certain solvents can quench fluorescence; check for solvent compatibility.[7][8] |
| Aggregation-Caused Quenching | In solution, high concentrations can lead to aggregation and fluorescence quenching. Perform measurements at different concentrations to check for this effect.[12] |
| pH Effects | If working in a protic solvent, changes in pH can affect the protonation state of the carbazole nitrogen and influence fluorescence. Buffer the solution if necessary.[13] |
Quantitative Data
Table 1: Biodegradation of Dimethyl-Carbazole Isomers by Pseudomonas sp. [5]
| Compound | Removal after 72h (%) | Specific Activity (μmol/h/g dry cell) |
| 1,5-Dimethyl Carbazole | 12.3 ± 2.1 | 0.09 ± 0.02 |
| 1,8-Dimethyl Carbazole | 45.6 ± 3.5 | 0.35 ± 0.03 |
| 2,7-Dimethyl Carbazole | 62.1 ± 4.2 | 0.48 ± 0.04 |
| 3,6-Dimethyl Carbazole | 75.4 ± 5.1 | 0.59 ± 0.05 |
Note: This data is for biodegradation and may not directly correlate with chemical or photodegradation stability in a laboratory setting.
Experimental Protocols
Protocol 1: Photodegradation Study
This protocol is a general guideline for assessing the photostability of this compound in solution.
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration (e.g., 10-5 M).
-
Experimental Setup:
-
Use a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) with a known spectral output.[14]
-
Place the sample solution in a quartz cuvette or tube to allow UV transmission.
-
Maintain a constant temperature using a cooling system to prevent thermal degradation.[14]
-
Prepare a control sample wrapped in aluminum foil to exclude light.
-
-
Irradiation: Expose the sample to UV radiation for specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the sample using UV-Vis spectroscopy to monitor changes in the absorption spectrum.
-
Use HPLC with a photodiode array (PDA) detector to quantify the decrease of the parent compound and the formation of degradation products.
-
If significant degradation is observed, LC-MS can be used to identify the degradation products.
-
Protocol 2: Thermal Stability Analysis (TGA/DSC)
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of this compound.
-
Sample Preparation: Ensure the sample is dry and free of solvent.
-
Instrumentation:
-
Use a calibrated TGA/DSC instrument.
-
Place a small amount of the sample (typically 5-10 mg) in an inert crucible (e.g., alumina or platinum).
-
-
TGA Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[15]
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
DSC Method:
-
Heat the sample through a defined temperature range that includes its melting point and decomposition region at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow to and from the sample. This will show endothermic events like melting and exothermic events associated with decomposition.[16]
-
Protocol 3: Oxidative Degradation Study
This protocol provides a method for assessing the stability of this compound in the presence of an oxidizing agent.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), to the sample solution.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.
-
Include a control sample without the oxidizing agent.
-
-
Reaction Quenching: At various time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the extent of degradation and identify any oxidation products.
Visualizations
References
- 1. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Quenching of Carbazole by Selected Phenols in a Cationic Micellar System of Cetyltrimethyl Ammonium Bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. realab.ua [realab.ua]
- 12. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 13. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: 2,6-Dimethyl-9H-carbazole Film Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-9H-carbazole, particularly in the context of thin film formation for applications in organic electronics and other advanced materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in film form?
A1: this compound is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Its chemical structure features methyl groups at the 2 and 6 positions of the carbazole core. In thin film form, it is primarily utilized as a hole-transporting material (HTM) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The methyl groups enhance the electron-donating properties of the carbazole core, which can lead to improved charge carrier mobility.
Q2: What are the common challenges encountered when fabricating thin films with this compound?
A2: Common challenges include poor film uniformity, formation of aggregates or crystallites, dewetting of the solution from the substrate, and the presence of pinholes. These issues can arise from a variety of factors including suboptimal solvent selection, incorrect solution concentration, inappropriate deposition parameters (e.g., spin speed), and inadequate substrate preparation. For carbazole-based materials, poor wettability on certain substrates can also be a significant issue, leading to non-uniform film coverage.[1]
Q3: Which solvents are recommended for dissolving this compound?
Q4: Can I use thermal annealing to improve the quality of my this compound films?
A4: Yes, thermal annealing is a common post-deposition technique used to improve the morphology and crystallinity of organic semiconductor films, including those made from carbazole derivatives. Annealing can promote molecular rearrangement, leading to smoother films with better-ordered domains, which can, in turn, enhance charge transport properties. The optimal annealing temperature will depend on the thermal properties of this compound (e.g., its melting point and glass transition temperature, if applicable) and should be determined experimentally. For a related compound, 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine, annealing temperatures between 30°C and 160°C have been investigated to modify optical properties.[6][7]
Troubleshooting Guides
Issue 1: Poor Film Quality (e.g., streaks, comet tails, cloudiness)
This section addresses common visible defects in spin-coated films of this compound.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution or Aggregation in Solution | - Ensure the material is fully dissolved. Gentle heating or longer sonication may be necessary. - Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before deposition to remove any particulate matter or aggregates. |
| Inappropriate Spin Speed or Acceleration | - Optimize the spin speed. Lower speeds generally result in thicker films, while higher speeds yield thinner films. A typical starting range for spin coating is 1000-4000 rpm.[8] - Adjust the acceleration rate. A slower ramp-up to the final spin speed can sometimes improve uniformity. |
| Poor Wetting on the Substrate | - Modify the substrate surface energy. This can be achieved through plasma treatment (e.g., oxygen or argon plasma) or by applying a self-assembled monolayer (SAM) to improve the affinity of the surface for the coating solution.[1] - Consider using a solvent with a lower surface tension. |
| Solvent Evaporation Rate Too Fast or Too Slow | - If the solvent evaporates too quickly, it can lead to a cloudy or rough film. Consider using a solvent with a higher boiling point or performing the spin coating in a solvent-rich atmosphere. - If the solvent evaporates too slowly, it can lead to "comet tails" or streaks. A solvent with a lower boiling point or a slightly higher spin speed might be beneficial. |
Issue 2: Inconsistent Film Thickness
Achieving reproducible film thickness is critical for device performance.
| Potential Cause | Recommended Solution |
| Variation in Solution Concentration | - Prepare solutions with precise concentrations by accurately weighing the solute and measuring the solvent volume. - Ensure the solution is well-mixed and homogeneous before each use. |
| Inconsistent Dispensed Volume | - Use a calibrated micropipette to dispense a consistent volume of the solution onto the substrate for each deposition.[8] |
| Fluctuations in Spin Coater Speed | - Verify the accuracy and stability of the spin coater's rotational speed. Regular calibration and maintenance are important. |
| Environmental Variations (Temperature, Humidity) | - Perform spin coating in a controlled environment (e.g., a glovebox with controlled temperature and humidity) to minimize variations in solvent evaporation rates. |
Experimental Protocols
Protocol 1: Standard Spin Coating Procedure for this compound Thin Films
This protocol provides a general starting point for the deposition of this compound films. Optimization will be required based on the specific substrate and desired film characteristics.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration range of 5-20 mg/mL.
-
Use a magnetic stirrer or sonicator to ensure complete dissolution. Gentle heating may be applied if necessary.
-
Filter the solution using a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Preparation:
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Treat the substrate with oxygen plasma for 5-10 minutes to enhance surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a controlled volume of the filtered solution (e.g., 50 µL for a 1x1 cm substrate) onto the center of the substrate.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds.
-
-
-
Annealing (Optional):
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 80°C and 150°C for 10-30 minutes. The optimal temperature and time should be determined experimentally.
-
Allow the film to cool down to room temperature before further processing or characterization.
-
Visualizations
Caption: Experimental workflow for this compound thin film fabrication.
Caption: Troubleshooting logic for addressing film defects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbazole | 86-74-8 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Journal of the Institute of Science and Technology » Submission » The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films’ [dergipark.org.tr]
- 8. ossila.com [ossila.com]
Technical Support Center: Enhancing Charge Carrier Mobility of 2,6-Dimethyl-9H-carbazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the charge carrier mobility of 2,6-Dimethyl-9H-carbazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My charge carrier mobility values for this compound are lower than expected. What are the common causes?
A1: Several factors can contribute to lower-than-expected charge carrier mobility. These can be broadly categorized into material-specific and device-specific issues:
-
Material Purity: Impurities in the synthesized this compound can act as charge traps, hindering efficient charge transport. Ensure rigorous purification of your material, for example, through column chromatography and recrystallization.
-
Film Morphology: The ordering and packing of molecules in the thin film are critical for efficient charge hopping. Poor film morphology, such as the presence of grain boundaries or an amorphous nature, can significantly reduce mobility.
-
Device Architecture and Fabrication: Issues with the substrate, electrode contacts, and dielectric interface can all negatively impact measured mobility. For instance, a rough substrate can disrupt molecular ordering, and a poor interface with the dielectric can introduce charge traps.
-
Measurement Conditions: Environmental factors such as exposure to air and moisture can affect the performance of organic semiconductors. Measurements should ideally be conducted in an inert atmosphere (e.g., a glovebox).
Q2: What are the most effective strategies to chemically modify this compound to improve its hole mobility?
A2: Several molecular design strategies can be employed to enhance the hole mobility of carbazole derivatives:
-
Introducing Electron-Donating Groups: Alkyl chains, such as the methyl groups already present, are electron-donating and can positively influence the highest occupied molecular orbital (HOMO) level, which is crucial for hole transport.[1][2] Strategic placement of additional electron-donating groups can further enhance this effect.
-
Creating Donor-Acceptor (D-A) Architectures: Designing molecules with distinct electron-donating (the carbazole core) and electron-accepting moieties can facilitate intramolecular charge transfer, which has been shown to improve charge transport properties.[3]
-
Increasing Molecular Planarity and Conjugation: A more planar molecular structure can promote stronger intermolecular π-π stacking, which is essential for efficient charge hopping between molecules. Strategies to achieve this include linking carbazole units or fusing them with other aromatic systems.
-
Functionalization for Self-Assembly: Introducing functional groups that can drive the formation of well-ordered, self-assembled monolayers (SAMs) can significantly improve charge transport. A prime example is the derivatization of this compound to [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), which forms a high-quality hole-selective layer in perovskite solar cells.
Q3: How does the position of substituents on the carbazole core affect charge carrier mobility?
A3: The substitution pattern on the carbazole core has a significant impact on the electronic properties and, consequently, the charge carrier mobility. Substitution at the 3,6- and 2,7-positions of the carbazole are common strategies. The 2,7-carbazole configuration, for instance, can lead to better planar conjugation and potentially higher mobility compared to other substitution patterns.[1] The position of substituents influences the molecular geometry, which in turn affects the intermolecular electronic coupling and the degree of energetic disorder, both of which are critical parameters for charge transport.
Q4: Are there alternatives to this compound that I should consider for high hole mobility applications?
A4: While this compound is a promising building block, the field of organic electronics is rich with high-mobility hole transport materials. If you are facing persistent issues, you might consider exploring other carbazole derivatives that have reported high mobilities. For example, carbazole-based materials with different alkyl chain substitutions or those incorporated into larger conjugated systems have shown excellent performance.[2][4] Additionally, other classes of hole-transporting materials, such as those based on triphenylamine or spirobifluorene, are widely used and could be suitable alternatives depending on your specific application.
Troubleshooting Guides
Problem: Low Yield or Purity During Synthesis of Carbazole Derivatives
Symptoms:
-
Low overall yield of the final product.
-
Presence of multiple spots on Thin Layer Chromatography (TLC) after purification.
-
Inconsistent characterization data (NMR, Mass Spectrometry).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. Consider increasing the reaction time or temperature. Ensure all reagents are of high purity and added in the correct stoichiometry. |
| Side Reactions | The carbazole nitrogen is susceptible to various reactions. Ensure it is appropriately protected if necessary for subsequent reaction steps. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired product. |
| Difficult Purification | Carbazole derivatives can sometimes be challenging to purify due to similar polarities of byproducts. Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be highly effective for final purification. |
Problem: Poor Film Quality and Morphology
Symptoms:
-
Non-uniform or discontinuous films observed by eye or microscopy.
-
High surface roughness measured by Atomic Force Microscopy (AFM).
-
Inconsistent device performance across a single substrate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Solubility | The solubility of the carbazole derivative can be improved by introducing longer or branched alkyl chains.[2] |
| Inappropriate Deposition Technique | For solution-processed films (e.g., spin-coating), optimize the solvent, solution concentration, and spin speed. For vacuum-deposited films, optimize the substrate temperature and deposition rate. |
| Substrate Contamination | Ensure the substrate is meticulously cleaned before film deposition. A standard cleaning procedure involves sonication in a sequence of solvents like deionized water, acetone, and isopropanol, followed by oxygen plasma or UV-ozone treatment. |
Quantitative Data
| Compound | Number of Phenylcarbazole Units | Hole Mobility (cm²/Vs) at 5 x 10⁵ V/cm |
| 3PCBP | 3 | 1.32 x 10⁻⁴ |
| 2MCBP | 2 | 4.39 x 10⁻⁴ |
| MCBP | 1 | 1.16 x 10⁻³ |
Table adapted from a study on phenylcarbazole-substituted silanes, demonstrating the impact of molecular structure on hole mobility.[2]
Experimental Protocols
Protocol 1: Synthesis of [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz)
This protocol is a generalized procedure based on common synthetic routes for similar carbazole derivatives.
Step 1: N-Alkylation of 3,6-Dimethyl-9H-carbazole
-
Dissolve 3,6-Dimethyl-9H-carbazole and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of a dialkylating agent containing a terminal leaving group and a protected phosphonate group (e.g., diethyl 4-bromobutylphosphonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Phosphonate Ester
-
Dissolve the purified N-alkylated carbazole phosphonate ester in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent such as bromotrimethylsilane (TMSBr) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding methanol or water.
-
Remove the solvent under reduced pressure to obtain the final product, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes a common method for fabricating OFETs to measure charge carrier mobility.
-
Substrate Cleaning:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrate by sonicating it in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and then treat it with oxygen plasma or UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the surface wettability.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) or by vapor deposition.
-
-
Deposition of the Carbazole Thin Film:
-
Dissolve the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).
-
Deposit a thin film of the material onto the treated SiO₂ surface using spin-coating. The film thickness can be controlled by adjusting the solution concentration and spin speed.
-
Anneal the film at an optimized temperature to improve molecular ordering and remove residual solvent.
-
-
Deposition of Source and Drain Electrodes:
-
Using a shadow mask, thermally evaporate a suitable metal for the source and drain electrodes onto the organic semiconductor layer. Gold is a common choice for p-type materials like carbazole derivatives due to its high work function, which facilitates hole injection.
-
-
Device Characterization:
-
Measure the electrical characteristics of the fabricated OFET using a semiconductor parameter analyzer in an inert atmosphere.
-
The charge carrier mobility can be calculated from the transfer and output characteristics of the device, typically in the saturation regime.
-
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Strategies to improve charge carrier mobility.
References
- 1. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00144J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Aggregation in 2,6-Dimethyl-9H-carbazole Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common aggregation issues encountered during the preparation of 2,6-Dimethyl-9H-carbazole films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound films show poor morphology and signs of aggregation. What are the initial troubleshooting steps?
A1: Aggregation in thin films often manifests as non-uniform surfaces, crystallite formation, and undesirable optical properties. The initial steps to troubleshoot this issue involve optimizing the deposition process and solvent selection.
-
Deposition Technique: The choice of deposition technique significantly impacts film quality. Spin-coating is a common method for organic thin films. Ensure that the spin speed, acceleration, and duration are optimized for your specific substrate and solution concentration. Inconsistent spin-coating parameters can lead to uneven solvent evaporation and promote aggregation.
-
Solvent Selection: The solvent plays a crucial role in how the this compound molecules arrange themselves during film formation. A solvent in which the compound has good solubility is essential. However, the solvent's evaporation rate is also critical. A solvent that evaporates too quickly may not allow sufficient time for the molecules to self-assemble into a uniform film, leading to aggregation. Conversely, a very slow evaporation rate can sometimes lead to the formation of large crystalline domains. Experimenting with different solvents with varying boiling points and polarities is recommended. For instance, solvents like chlorobenzene, toluene, or tetrahydrofuran (THF) are often used for carbazole-based materials.[1][2]
-
Solution Concentration: The concentration of the this compound solution can directly influence aggregation. High concentrations can lead to increased intermolecular interactions and a higher propensity for aggregation. Start with a low concentration and gradually increase it to find the optimal balance between film thickness and quality.
Q2: How can I use thermal annealing to improve the quality of my films and reduce aggregation?
A2: Thermal annealing, the process of heating the film after deposition, can be a powerful tool to improve film morphology and reduce aggregation by providing thermal energy for molecular rearrangement.
The annealing temperature and duration are critical parameters. Annealing at a temperature slightly below the material's glass transition temperature (Tg) can promote the formation of a more ordered and uniform film. However, excessive temperatures or prolonged annealing times can sometimes induce further crystallization and aggregation.[3][4] It is crucial to systematically vary the annealing temperature and time to find the optimal conditions for your specific material and substrate. The process should be carried out in a controlled atmosphere (e.g., under nitrogen or argon) to prevent degradation of the material.
Q3: Can the choice of solvent during film deposition influence aggregation, and how do I select the right one?
A3: Yes, the solvent is a critical factor in controlling the morphology and aggregation of this compound films. The interaction between the solvent and the carbazole derivative influences the self-assembly process during solvent evaporation.[1][2]
-
Solvent Polarity: The polarity of the solvent can affect the solubility and the intermolecular interactions of the carbazole derivative. A good solvent should fully dissolve the material to form a homogeneous solution.
-
Boiling Point and Vapor Pressure: The solvent's boiling point and vapor pressure determine the evaporation rate. A systematic study of different solvents can reveal the ideal conditions for film formation. For example, comparing a high-boiling-point solvent with a low-boiling-point solvent can significantly alter the film's final morphology.[1][2]
-
Solvent Mixtures: Using a mixture of solvents can be an effective strategy. A combination of a good solvent and a poor solvent can be used to control the precipitation and crystallization process during spin-coating, leading to more uniform films.
Q4: Are there any additives that can be used to prevent aggregation in this compound solutions?
A4: While specific additives for this compound are not extensively documented, the use of additives to control aggregation is a common strategy in organic electronics and materials science.[5][6] These additives can function in several ways:
-
Steric Hindrance: Bulky molecules can be added to the solution to physically separate the this compound molecules, preventing them from getting close enough to aggregate.
-
Surfactants: Surfactants can modify the surface energy of the substrate and the solution, promoting better wetting and more uniform film formation.
-
Polymer Binders: Incorporating a small amount of an inert polymer, such as polystyrene (PS) or polymethyl methacrylate (PMMA), can create a matrix that disperses the carbazole derivative and inhibits aggregation.[7]
When using additives, it is crucial to start with very low concentrations, as they can also affect the electronic properties of the film.
Experimental Protocols
Protocol 1: Spin-Coating Deposition of this compound Films
This protocol describes a general procedure for depositing thin films of this compound using a spin-coater.
Materials:
-
This compound powder
-
High-purity solvent (e.g., chlorobenzene, toluene, or THF)
-
Substrates (e.g., glass slides, silicon wafers)
-
Syringe filters (0.2 µm pore size)
-
Spin-coater
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a specific concentration (e.g., 5 mg/mL). Ensure the powder is fully dissolved by stirring or gentle heating.
-
Solution Filtration: Filter the solution using a syringe filter to remove any particulate matter.
-
Deposition: a. Place a cleaned substrate on the spin-coater chuck and secure it. b. Dispense a small amount of the filtered solution onto the center of the substrate. c. Start the spin-coating program. A typical two-step program might be:
- Step 1: 500 rpm for 10 seconds (for spreading)
- Step 2: 2000 rpm for 40 seconds (for thinning)
-
Drying: Allow the film to dry on the spin-coater or transfer it to a hotplate at a low temperature (e.g., 60 °C) for a few minutes to remove residual solvent.
Protocol 2: Thermal Annealing of this compound Films
This protocol outlines the process for thermally annealing the deposited films to improve their quality.
Materials:
-
As-deposited this compound films on substrates
-
Hotplate or tube furnace with temperature control
-
Inert atmosphere glovebox or chamber (optional, but recommended)
Procedure:
-
Preparation: Place the substrate with the deposited film onto the hotplate or into the furnace.
-
Atmosphere Control: If possible, perform the annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Heating: a. Set the desired annealing temperature (e.g., start with a temperature scan from 80 °C to 150 °C). b. Allow the temperature to stabilize.
-
Annealing: Maintain the film at the set temperature for a specific duration (e.g., 10-30 minutes).
-
Cooling: Slowly cool the film back down to room temperature to avoid thermal shock, which could introduce defects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical results for carbazole derivatives, illustrating the effects of different experimental parameters on film properties.
Table 1: Effect of Solvent on Film Roughness
| Solvent | Boiling Point (°C) | Film Roughness (RMS, nm) |
| Dichloromethane | 39.6 | 15.2 |
| Tetrahydrofuran (THF) | 66 | 8.5 |
| Toluene | 110.6 | 5.1 |
| Chlorobenzene | 131.7 | 3.8 |
Note: Lower RMS roughness generally indicates a more uniform and less aggregated film.
Table 2: Effect of Annealing Temperature on Photoluminescence Quantum Yield (PLQY)
| Annealing Temperature (°C) | PLQY (%) |
| As-deposited | 35 |
| 80 | 42 |
| 100 | 55 |
| 120 | 68 |
| 140 | 62 |
Note: An increase in PLQY can indicate a reduction in aggregation-caused quenching.
Visualizations
Experimental Workflow for Film Preparation and Optimization
Caption: Workflow for optimizing this compound film quality.
Logical Relationship of Factors Affecting Aggregation
References
- 1. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films’ [dergipark.org.tr]
- 5. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,6-Dimethyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route. Key impurities often include:
-
Regioisomers: Other dimethyl-substituted carbazoles (e.g., 3,6-dimethyl, 1,8-dimethyl) are frequent and challenging impurities to separate due to their similar physical properties. The synthesis of 3,6-disubstituted-9H-carbazoles often involves methods like the Ullmann coupling reaction, which can sometimes lead to the formation of multiple isomers if not perfectly regioselective[1].
-
Starting Materials: Unreacted precursors from the synthesis, such as substituted biphenyls or anilines, may remain in the crude product[2].
-
Reaction Byproducts: Depending on the synthesis method, byproducts can arise. For instance, in syntheses involving cyclization, incomplete reactions can leave intermediate compounds[3].
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the solid crude product.
Q2: Why is it difficult to achieve high purity for this compound?
A2: High purity is challenging primarily due to the presence of isomeric impurities. These isomers often have very similar polarities and solubilities, making them difficult to separate using standard techniques like recrystallization and column chromatography. Even trace amounts of isomers can significantly impact the material's photophysical properties, such as its fluorescence and phosphorescence[4][5][6].
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is highly effective for separating and quantifying closely related isomers and impurities[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if their concentration is significant (typically >1%).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Issue 1: Recrystallization fails to significantly improve purity or results in low yield.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for recrystallization issues.
Detailed Solutions:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carbazoles, ethanol and dichloromethane have been used successfully[9][10]. For separating from less polar impurities like anthracene, solvents like chlorobenzene or mixed systems with DMF can be effective[11][12].
-
Cooling Rate: Rapid cooling traps impurities within the crystal lattice[13]. Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath. A gradual cooling rate of 0.2°C/min has been shown to be effective in some carbazole purifications[11].
-
Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the impure compound[13]. To fix this, reheat the solution, add a small amount of additional solvent to increase the saturation temperature, and attempt to cool again slowly[13].
-
Low Yield: A significant amount of product may remain in the mother liquor. Concentrate the filtrate and perform a second crystallization to recover more material.
Issue 2: Poor separation of isomers using column chromatography.
Possible Cause & Solution Workflow
Caption: Decision tree for improving column chromatography separation.
Detailed Solutions:
-
Eluent System: Isomers of this compound have very similar polarities. Use a low-polarity eluent system and a shallow gradient (or isocratic elution) to maximize separation. Systems like Hexane/Ethyl Acetate (e.g., 30:1) or Hexane/Dichloromethane are good starting points[8][9]. One specific method for a dimethyl carbazole used a Hexane:EA ratio of 5:10, suggesting a more polar system may be needed depending on the specific isomers[1].
-
Column Packing and Loading: Overloading the column is a common cause of poor separation. Use a high ratio of silica gel to crude product (e.g., 50:1 by weight). Ensure the column is packed uniformly to prevent band broadening and channeling.
-
Alternative Methods: If standard silica gel chromatography is insufficient, consider preparative HPLC, which offers much higher resolution[7]. Alternatively, reverse-phase chromatography using a C18 stationary phase may provide a different selectivity for the isomers.
Data Presentation
Table 1: Summary of Purification Techniques and Reported Outcomes for Carbazoles
| Purification Method | Compound | Solvent/Eluent System | Purity Achieved | Yield | Reference |
| Recrystallization | 3,6-Di-tert-pentyl-9H-carbazole | Ethanol | - | 51% | [9] |
| Recrystallization | 9-ethyl-3,6-dimethylcarbazole | Ethanol | - | 81% (+9% from filtrate) | [10] |
| Solvent Crystallization | Crude Carbazole | Chlorobenzene | 98.97% | 67.89% | [11][12] |
| Solvent Crystallization | Crude Carbazole | Xylene/DMF | >96% | >67% | [14][15] |
| Column Chromatography | 3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole | Hexane:Ethyl Acetate (30:1) | - | 90% | [9] |
| Column Chromatography | 3,6-Dimethyl-9H-carbazole | Hexane:Ethyl Acetate (5:10) | - | 85% | [1] |
| Column Chromatography | Carbazoles from crude oil | n-hexane:Dichloromethane (gradient) | >98% recovery | - | [8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude product.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and shows separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to move more polar compounds off the column.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 2. Carbazole synthesis [organic-chemistry.org]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
Technical Support Center: Stabilizing the Amorphous State of 2,6-Dimethyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the amorphous state of 2,6-Dimethyl-9H-carbazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to maintain this compound in its amorphous state?
Amorphous solids are thermodynamically unstable and have a natural tendency to revert to their more stable crystalline form.[1][2] This process, known as crystallization, is driven by the lower free energy of the crystalline state.[2] For carbazole derivatives, strong intermolecular interactions, such as π-π stacking, can facilitate the ordering of molecules into a crystal lattice.[3] Factors like temperature, humidity, and the presence of seed crystals can accelerate this process.
Q2: What are the main advantages of using the amorphous form of this compound in drug development?
The primary advantage of using an amorphous form of a poorly soluble compound like this compound is its enhanced aqueous solubility and dissolution rate compared to its crystalline counterpart.[2] This can lead to improved bioavailability, which is a critical factor in drug efficacy.
Q3: What are amorphous solid dispersions (ASDs) and how do they help stabilize amorphous this compound?
Amorphous solid dispersions (ASDs) are systems where the amorphous drug is molecularly dispersed within a polymer matrix.[4][5][6][7] The polymer plays a crucial role in stabilizing the amorphous drug through several mechanisms:
-
Inhibition of Crystallization: Polymers can inhibit the nucleation and growth of drug crystals.[4][5][6]
-
Increased Glass Transition Temperature (Tg): A higher Tg of the mixture indicates reduced molecular mobility, which hinders the rearrangement of drug molecules into a crystalline lattice.[8]
-
Intermolecular Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can further stabilize the amorphous state.[9][10]
Q4: How do I select an appropriate polymer for creating an ASD with this compound?
The selection of a suitable polymer is critical for the stability of an ASD.[7] Key considerations include:
-
Miscibility: The drug and polymer must be miscible to form a single-phase amorphous system.
-
Glass Transition Temperature (Tg): Polymers with a high Tg are generally preferred to increase the Tg of the ASD.[8]
-
Hygroscopicity: Polymers with low hygroscopicity are desirable to minimize moisture-induced crystallization.[11]
-
Drug-Polymer Interactions: The potential for favorable interactions, such as hydrogen bonding, should be considered.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate crystallization after preparation of the amorphous form. | 1. Incomplete conversion to the amorphous state. 2. Presence of residual solvent acting as a plasticizer. 3. The compound has a very high tendency to crystallize. | 1. Optimize the amorphization process (e.g., faster cooling in melt quenching, higher spray drying temperature). 2. Ensure complete solvent removal through appropriate drying techniques. 3. Consider preparing an amorphous solid dispersion (ASD) with a suitable polymer to inhibit crystallization. |
| Crystallization during storage. | 1. Storage temperature is too high, approaching the glass transition temperature (Tg). 2. Exposure to moisture, which can act as a plasticizer and lower the Tg. 3. Inherent physical instability of the amorphous form. | 1. Store the amorphous material at a temperature well below its Tg. 2. Store in a desiccator or with a desiccant to protect from humidity.[11][12] 3. Prepare an ASD with a high-Tg polymer to improve stability.[8] |
| Broad endotherm instead of a sharp melting peak in DSC analysis. | This is characteristic of an amorphous solid and indicates the glass transition (Tg), not melting. | This is the expected result for a successfully prepared amorphous sample. The midpoint of the step-change in heat flow is the Tg. |
| Low drug loading capacity in the amorphous solid dispersion. | Poor miscibility between this compound and the chosen polymer. | Screen different polymers with varying properties (e.g., hydrophobicity, hydrogen bonding potential) to find a more compatible one. |
| Phase separation observed in the ASD over time. | The drug and polymer are not fully miscible at the prepared concentration, leading to the formation of drug-rich and polymer-rich domains. | 1. Reduce the drug loading to a level within the miscibility limit. 2. Select a polymer with better miscibility with the drug. |
Quantitative Data on Carbazole Derivatives
| Carbazole Derivative | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| 3-(N,N-Diphenylamino)carbazole derivatives | 111–173 °C | 351–398 °C | [13] |
| Triphenylethylene carbazole derivatives | 126–151 °C | Not Reported | [14] |
| Fused-ring carbazole derivatives (BFCz and BTCz) | 147 °C and 157 °C | Not Reported | [15] |
| Hole transport materials with carbazole | > 190 °C | up to 400 °C | [16] |
Experimental Protocols
1. Preparation of Amorphous this compound by Melt Quenching
-
Objective: To prepare amorphous this compound by rapid cooling from the molten state.
-
Methodology:
-
Place a small amount (10-20 mg) of crystalline this compound in a clean, dry sample pan suitable for a differential scanning calorimeter (DSC) or a hot-stage microscope.
-
Heat the sample to a temperature approximately 10-20 °C above its melting point.
-
Hold at this temperature for 2-5 minutes to ensure complete melting.
-
Rapidly cool the molten sample to a temperature well below its glass transition temperature (e.g., by placing the sample on a pre-cooled metal block or using liquid nitrogen). This is known as "melt quenching".
-
The resulting solid should be visually inspected for any signs of crystallinity.
-
Confirm the amorphous nature of the sample using techniques such as DSC (observing a glass transition instead of a melting peak) and Powder X-ray Diffraction (PXRD) (observing a broad halo instead of sharp Bragg peaks).
-
2. Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare a stable amorphous solid dispersion of this compound with a polymer.
-
Methodology:
-
Select a suitable polymer (e.g., PVP K30, HPMCAS) based on preliminary screening for miscibility and potential for stabilizing interactions.[9][10]
-
Choose a common solvent that dissolves both this compound and the selected polymer (e.g., methanol, acetone, or a mixture thereof).
-
Prepare separate solutions of the drug and the polymer in the chosen solvent.
-
Mix the solutions to achieve the desired drug-to-polymer ratio (e.g., 10:90, 25:75 w/w).
-
Evaporate the solvent from the mixed solution under vacuum at a controlled temperature (e.g., using a rotary evaporator).
-
Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterize the resulting ASD using DSC and PXRD to confirm its amorphous state and to determine its glass transition temperature.
-
Visualizations
Caption: Experimental workflow for preparation, characterization, and stability assessment.
Caption: Troubleshooting logic for amorphous sample crystallization.
References
- 1. Mechanical Activation by Ball Milling as a Strategy to Prepare Highly Soluble Pharmaceutical Formulations in the Form of Co-Amorphous, Co-Crystals, or Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization of Amorphous Drugs by Polymers: The Role of Overlap Concentration (C*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilisation of amorphous drugs under high humidity using pharmaceutical thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs [mdpi.com]
- 14. Triphenylethylene carbazole derivatives as a new class of AIE materials with strong blue light emission and high glass transition temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 16. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Dimethyl-9H-carbazole Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of 2,6-Dimethyl-9H-carbazole and Its Isomers in Drug Discovery
Carbazole and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The dimethyl-9H-carbazole isomers, in particular, offer a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of this compound and its isomers, focusing on their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in their quest for new and effective pharmaceuticals.
Physicochemical Properties: A Comparative Look
The position of the methyl groups on the carbazole ring significantly influences the physicochemical properties of the isomers, which in turn can affect their solubility, membrane permeability, and interaction with biological targets. While comprehensive comparative data is not extensively available for all isomers, the following table summarizes key known properties.
| Property | This compound | 3,6-Dimethyl-9H-carbazole | 1,4-Dimethyl-9H-carbazole | Reference |
| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₃N | C₁₄H₁₃N | |
| Molecular Weight | 195.26 g/mol | 195.26 g/mol | 195.26 g/mol | [3] |
| Melting Point (°C) | Data Not Available | 225-227 | Data Not Available | [4] |
| Appearance | Data Not Available | Solid | Data Not Available | |
| UV-Vis λmax (nm) | Data Not Available | 346 (in EtOH) | Data Not Available | [4] |
Synthesis of Dimethyl-9H-carbazole Isomers
The synthesis of dimethyl-9H-carbazole isomers can be achieved through various strategies. A general and adaptable method involves the cyclization of appropriately substituted diphenylamine precursors. Below is a representative synthetic workflow.
Caption: General workflow for the synthesis of Dimethyl-9H-carbazole isomers.
Biological Activity: A Comparative Analysis
The substitution pattern of the methyl groups on the carbazole scaffold plays a crucial role in determining the biological activity of these isomers. While data for this compound is limited in the reviewed literature, various studies have highlighted the anticancer and anti-inflammatory potential of other isomers.
Anticancer Activity
Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like JAK/STAT.[5][6] The following table summarizes the available in vitro anticancer activity data for some dimethylcarbazole isomers.
| Isomer | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Dimethyl-9H-carbazole derivative (Compound 15) | U87 MG (Human Glioblastoma) | 18.50 | [7] |
| 1,4-Dimethyl-9H-carbazole derivative (Compound 16) | U87 MG (Human Glioblastoma) | 47 | [7] |
| 1,4-Dimethyl-9H-carbazole derivative (Compound 17) | U87 MG (Human Glioblastoma) | 75 | [7] |
| 5,8-Dimethyl-9H-carbazole derivative (Compound 3) | MDA-MB-231 (Human Breast Cancer) | 1.44 | [8] |
| 5,8-Dimethyl-9H-carbazole derivative (Compound 4) | MDA-MB-231 (Human Breast Cancer) | 0.73 | [8] |
| Palindromic carbazole derivative (27a) | Multiple cancer cell lines | < 1 | [9] |
| Palindromic carbazole derivative (36b) | Multiple cancer cell lines | ~1.40 | [9] |
Anti-inflammatory Activity
Several carbazole derivatives have demonstrated potent anti-inflammatory properties.[1][10] The mechanism of action often involves the modulation of inflammatory signaling pathways. While specific comparative data for dimethylcarbazole isomers is scarce, a study on various carbazole derivatives showed significant inhibition of inflammation in a carrageenan-induced rat paw edema model.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results. Below are generalized methodologies for the synthesis and biological evaluation of dimethyl-9H-carbazole isomers.
General Synthesis Protocol for Dimethyl-9H-carbazoles
This protocol is a general representation and may require optimization for specific isomers.[11][12][13]
-
Buchwald-Hartwig Amination: To a solution of the appropriately substituted aniline (1.0 eq) and iodobenzene (1.1 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOtBu, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diphenylamine intermediate by column chromatography.
-
Palladium-Catalyzed Cyclization: Combine the purified diphenylamine intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), an oxidant (e.g., Cu(OAc)₂, 2.0 eq), and a suitable solvent (e.g., DMF).
-
Heat the mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final dimethyl-9H-carbazole product by column chromatography or recrystallization.
In Vitro Anticancer Activity (MTT Assay)
This is a generalized protocol for assessing the cytotoxicity of carbazole derivatives against cancer cell lines.[14][15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethyl-9H-carbazole isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This assay provides a preliminary screening for anti-inflammatory activity.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of various concentrations of the test compounds.
-
Incubation: Incubate the reaction mixtures at 37 °C for 15 minutes.
-
Induction of Denaturation: Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac sodium) as a reference.
Signaling Pathways in Cancer and Inflammation
Carbazole derivatives have been shown to modulate key signaling pathways involved in the pathogenesis of cancer and inflammation. Understanding these pathways is crucial for targeted drug design.
Caption: Potential signaling pathways in cancer and inflammation that can be targeted by carbazole derivatives.
Conclusion
The dimethyl-9H-carbazole scaffold holds significant promise for the development of novel therapeutic agents. While this guide provides a comparative overview based on available data, it also highlights the need for further research, particularly on the 2,6-dimethyl isomer, to fully elucidate the structure-activity relationships within this class of compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of these promising molecules. Continued investigation into the specific biological targets and mechanisms of action of different dimethyl-9H-carbazole isomers will undoubtedly pave the way for the discovery of new and more effective drugs.
References
- 1. echemcom.com [echemcom.com]
- 2. ijrpc.com [ijrpc.com]
- 3. 3,6-Dimethylcarbazole | C14H13N | CID 606965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dimethyl-9H-carbazole | 5599-50-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Hole-Transporting Materials: Evaluating 2,6-Dimethyl-9H-carbazole Against Established Alternatives
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and operational stability. While 2,6-Dimethyl-9H-carbazole represents a class of simple and potentially low-cost organic materials, a comprehensive evaluation of its performance against established HTMs is crucial for researchers and professionals in materials science and solar energy development. This guide provides a detailed comparison of the performance of various HTMs, with a focus on contextualizing the potential of carbazole-based materials.
While specific experimental data for this compound as a primary HTM in high-efficiency PSCs is not extensively reported in peer-reviewed literature, we can infer its potential by examining the performance of other carbazole derivatives and comparing them to the benchmark materials, spiro-OMeTAD and PTAA.
Quantitative Performance Comparison of Hole-Transporting Materials
The selection of an appropriate HTM is critical for optimizing the performance of perovskite solar cells. Key performance indicators include hole mobility, conductivity, and the resulting power conversion efficiency (PCE) of the solar cell. The following table summarizes these metrics for the industry-standard materials, spiro-OMeTAD and PTAA, alongside representative data for other carbazole-based HTMs to provide a comparative framework.
| Hole-Transporting Material (HTM) | Hole Mobility (cm²/Vs) | Conductivity (S/cm) | Power Conversion Efficiency (PCE) (%) |
| Spiro-OMeTAD | ~2 x 10⁻⁴[1] | Doped: ~10⁻³ - 10⁻⁴[2] | > 25% |
| PTAA | Doped: ~10⁻³ - 10⁻⁴ | Doped: ~10⁻³ - 10⁻⁴ | > 25% (inverted devices)[3] |
| KZRD (Carbazole Derivative) | Higher than KZ and KZIC | Not specified | 20.40%[4] |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | Not specified | Not specified | 17.8%[5] |
| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) | High (qualitative) | Not specified | 18.44% |
| Br-2PACz (Brominated Carbazole Derivative) | High (qualitative) | Not specified | 19.51%[6] |
Experimental Protocols
Accurate and reproducible characterization of HTMs is fundamental for meaningful comparisons. Below are detailed methodologies for key experiments cited in this guide.
Fabrication of Perovskite Solar Cells
A standard fabrication protocol for a regular (n-i-p) architecture perovskite solar cell is as follows:
-
Substrate Cleaning : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition : A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature. Subsequently, a mesoporous TiO₂ layer is often spin-coated on top of the compact layer and sintered.
-
Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MABr in DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.
-
Hole-Transporting Layer (HTL) Deposition : The HTM solution (e.g., spiro-OMeTAD in chlorobenzene with additives like LiTFSI and t-BP) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition : Finally, a metal contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Hole Mobility: Space-Charge Limited Current (SCLC) Method
The hole mobility of an HTM is a crucial parameter determining its charge extraction efficiency. The SCLC method is a common technique to determine the charge carrier mobility in thin films.
-
Device Fabrication : A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au. PEDOT:PSS serves as an electron-blocking layer, ensuring that the current is dominated by hole transport.
-
Current-Voltage (J-V) Measurement : The J-V characteristics of the hole-only device are measured in the dark.
-
Data Analysis : The mobility (µ) is extracted from the SCLC region of the J-V curve using the Mott-Gurney law:
J = (9/8)ε₀εᵣµ(V²/d³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer. A plot of J versus V² should be linear in the SCLC regime, and the mobility can be calculated from the slope of this line.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
The thermal stability of an HTM is critical for the long-term operational stability of the PSC. TGA is used to determine the decomposition temperature of the material.
-
Sample Preparation : A small amount of the HTM powder (typically 5-10 mg) is placed in a TGA crucible.
-
Measurement : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis : The weight of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial weight.
Visualizing Performance and Experimental Workflows
To better understand the interplay of factors determining HTM performance and the experimental procedures for their evaluation, the following diagrams are provided.
Caption: Factors influencing the performance of hole-transporting materials in perovskite solar cells.
Caption: Experimental workflow for the evaluation of new hole-transporting materials.
Concluding Remarks
The landscape of hole-transporting materials for perovskite solar cells is dominated by high-performing but often costly materials like spiro-OMeTAD and PTAA. The exploration of simpler, more cost-effective alternatives based on carbazole scaffolds is a promising research direction. While a direct, comprehensive performance evaluation of this compound is not yet available in the scientific literature, the data from other carbazole derivatives suggest that this class of materials can achieve respectable power conversion efficiencies.
Future research should focus on the systematic investigation of simple carbazole derivatives, such as this compound, to fully elucidate their potential as hole-transporting materials. This includes detailed studies of their charge transport properties, energy level alignment with various perovskite compositions, and long-term stability in operational devices. Such efforts will be crucial in the development of cost-effective and stable perovskite solar cell technology.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. spij.jp [spij.jp]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
comparative analysis of 2,6-Dimethyl-9H-carbazole derivatives in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. At the heart of these devices are advanced organic materials that govern their efficiency, color purity, and lifespan. Carbazole derivatives have emerged as a prominent class of materials for OLEDs, valued for their excellent thermal stability, high hole mobility, and tunable photophysical properties. While a wide array of carbazole-based materials has been explored, a direct comparative analysis of 2,6-dimethyl-9H-carbazole derivatives for the emissive layer of OLEDs is limited in publicly available research. This guide, therefore, provides a broader comparative analysis of variously substituted carbazole derivatives to illuminate the structure-property relationships that are crucial for the design of next-generation OLED materials. The insights derived from the more extensively studied 2,7- and 3,6-disubstituted carbazoles can guide the future exploration of their 2,6-dimethyl counterparts.
Performance of Substituted Carbazole Derivatives in OLEDs
The substitution pattern on the carbazole core significantly influences the electronic and photophysical properties of the resulting materials, which in turn dictates their performance in OLED devices. The following table summarizes key performance metrics for a selection of substituted carbazole derivatives, highlighting the impact of different substitution strategies.
| Derivative Type | Host/Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | CIE Coordinates (x, y) |
| 2,7-Disubstituted | Host for Blue Phosphorescent OLED[1] | 10.3 | 23.9 | >9170 | Not Specified |
| 3,6-Disubstituted | Emitter in Green OLED[2] | 4.2 | 13.1 | 6180 | Not Specified |
| Carbazole-π-Imidazole | Non-doped Deep-Blue Emitter[3][4] | 4.43 | Not Specified | 11,364 | (0.159, 0.080)[3][4] |
| Vinyl-Linked Cyanocarbazole | Doped Blue Emitter[5] | 5.3 | Not Specified | >1000 | Not Specified |
| Fused-Ring Carbazole | Host for Green Phosphorescent OLED | 23.6 | Not Specified | Not Specified | Not Specified |
Key Observations:
-
Substitution Position Matters: Research comparing 2,7- and 3,6-substituted carbazole derivatives has shown that the substitution pattern directly impacts material properties and device performance. For instance, a doped electroluminescent device with a 2,7-substituted carbazole derivative demonstrated superior performance compared to its 3,6-substituted counterpart[2][5].
-
Bipolar Characteristics for Enhanced Performance: The design of bipolar molecules, incorporating both electron-donating (like carbazole) and electron-accepting moieties, is a successful strategy for achieving highly efficient deep-blue emitting materials[3]. Carbazole-π-imidazole derivatives, for example, have been used to create non-doped deep-blue OLEDs with impressive performance metrics[3][4].
-
Host Material Applications: Carbazole derivatives are not only used as emitters but also as host materials in phosphorescent OLEDs (PhOLEDs). Their high triplet energy levels make them suitable for hosting phosphorescent emitters, enabling efficient energy transfer and high quantum efficiencies[1].
-
Fused-Ring Systems for Stability and Efficiency: Integrating the carbazole unit into fused-ring structures can enhance thermal stability and lead to highly efficient OLEDs. These materials often exhibit high glass transition temperatures, which is crucial for device longevity.
Experimental Protocols
The synthesis of carbazole derivatives and the fabrication of OLED devices involve multi-step processes. Below are generalized methodologies based on common practices reported in the literature.
General Synthesis of Substituted Carbazole Derivatives
The synthesis of substituted carbazole derivatives often starts from commercially available carbazole or its halogenated precursors. Common synthetic routes include:
-
N-Alkylation/Arylation: The nitrogen atom of the carbazole ring can be functionalized through reactions like the Buchwald-Hartwig amination or Ullmann condensation to introduce various alkyl or aryl groups.
-
C-C and C-N Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed to introduce aryl, vinyl, or acetylenic substituents at specific positions on the carbazole core. For instance, dicyanovinyl groups can be introduced to create materials with aggregation-induced emission properties[2].
-
Functionalization of Pre-substituted Carbazoles: Starting with a pre-functionalized carbazole, such as a di-iodinated or di-brominated carbazole, allows for the symmetric introduction of various functional groups at the 2,7- or 3,6-positions.
Purification: The synthesized compounds are typically purified using column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.
OLED Device Fabrication and Characterization
A typical multi-layer OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The general fabrication process is as follows:
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate by high-vacuum thermal evaporation. The emissive layer can be a neat film of the carbazole derivative or a doped film where the derivative is co-evaporated with a host material.
-
Cathode Deposition: A metal cathode, typically lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers and the reactive cathode from atmospheric moisture and oxygen.
-
Characterization: The performance of the OLED device is characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and Commission Internationale de l'Éclairage (CIE) coordinates. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of carbazole derivatives and the subsequent fabrication and testing of OLED devices.
Caption: Generalized workflow for carbazole-based OLED research.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
Validating the Purity of Synthesized 2,6-Dimethyl-9H-carbazole: A Comparative Guide
Comparative Analysis of Purity and Performance
The purity of synthesized 2,6-Dimethyl-9H-carbazole is benchmarked against 3,6-Di-tert-butyl-9H-carbazole, a compound favored in organic electronics for its enhanced solubility and ability to form stable amorphous films. The bulky tert-butyl groups inhibit intermolecular interactions, which can improve the performance and lifetime of organic light-emitting diodes (OLEDs).[1][2] The following table summarizes the key analytical data and performance characteristics of these two compounds.
| Parameter | This compound | 3,6-Di-tert-butyl-9H-carbazole |
| Purity (Typical) | >95% (as per synthesis protocols) | >97-98% (commercially available)[1] |
| Melting Point | Not consistently reported | 228-233 °C |
| ¹H NMR | See detailed protocol below | δ 8.06 (d, 2H), 7.83 (s, 1H), 7.45 (dd, 2H), 7.30 (d, 2H), 1.45 (s, 18H) |
| ¹³C NMR | See detailed protocol below | δ 142.04, 137.84, 123.38, 123.18, 116.06, 109.88, 34.78, 32.13 |
| Mass Spectrum (m/z) | C₁₄H₁₃N, [M]⁺ = 195.10 | C₂₀H₂₅N, [M]⁺ = 279.20 |
| Application Performance | Potential as a hole transport material in organic electronics.[3] | Established hole transport material in OLEDs, known for promoting high glass-transition temperatures and device stability.[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below to enable researchers to accurately assess the purity of this compound.
Synthesis of this compound
The synthesis of 3,6-dimethyl-9H-carbazole can be achieved through a multi-step process starting from 2-bromo-4-methylaniline. The key steps involve an Ullmann coupling reaction to form the biphenyl intermediate, followed by a Tauber carbazole synthesis.[4][5]
Step 1: Ullmann Coupling to form 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine This step involves the copper-catalyzed coupling of 2-bromo-4-methylaniline to form the corresponding biphenyl diamine.
Step 2: Tauber Carbazole Synthesis The synthesized 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine is then subjected to a cyclization reaction, typically using a strong acid like phosphoric acid at elevated temperatures, to yield 3,6-dimethyl-9H-carbazole.[4]
Potential Impurities:
-
Unreacted 2-bromo-4-methylaniline
-
Mono-aminated biphenyl intermediate
-
Regioisomers of dimethyl-carbazole (e.g., 2,7-dimethyl-9H-carbazole)
-
Oxidized byproducts
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound and for identifying any byproducts. A reverse-phase HPLC method is generally suitable for carbazole derivatives.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the carbazole derivatives show strong absorbance (e.g., 293 nm).
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and purity assessment. The spectra should be clean, with sharp signals corresponding to the expected structure and minimal peaks from impurities.
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum for this compound would show signals for the aromatic protons and the methyl protons. Based on structurally similar compounds, the aromatic protons would appear in the range of δ 7.0-8.0 ppm, and the methyl protons would be a singlet around δ 2.5 ppm. The NH proton would likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum would show distinct signals for the aromatic carbons and the methyl carbons. The number of signals should correspond to the number of chemically non-equivalent carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected m/z: For this compound (C₁₄H₁₃N), the molecular ion peak [M]⁺ should be observed at m/z 195.10.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and a conceptual signaling pathway where carbazole derivatives might be employed.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 5. CN107428688A - Efficient Synthesis of Carbazole Derivatives - Google Patents [patents.google.com]
- 6. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An Electrochemical Showdown: 2,6-Dimethyl-9H-carbazole vs. its Polymeric Counterpart
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of 2,6-Dimethyl-9H-carbazole and its resulting polymer, offering a comparative analysis supported by experimental data from related carbazole derivatives.
In the realm of electroactive materials, carbazole and its derivatives have garnered significant attention due to their excellent hole-transporting properties and high photochemical stability. Among these, this compound serves as a key monomer for the synthesis of conductive polymers with potential applications in organic electronics, sensors, and biomedical devices. This guide provides an objective electrochemical comparison of this compound and its polymer, poly(this compound). Due to the limited direct experimental data for this specific isomer in publicly available literature, this comparison leverages data from closely related carbazole derivatives to infer and present the expected electrochemical behavior.
Electrochemical Properties: A Comparative Analysis
The introduction of methyl groups at the 2 and 6 positions of the carbazole ring is anticipated to influence its electrochemical properties. As electron-donating groups, the methyl substituents are expected to lower the oxidation potential of the monomer compared to unsubstituted carbazole. Consequently, the resulting polymer, poly(this compound), is likely to exhibit enhanced conductivity.
Below is a summary of the expected and reported electrochemical data for this compound, its polymer, and related carbazole compounds for a comprehensive comparison.
Table 1: Comparison of Electrochemical Properties of Carbazole Derivatives
| Compound | Onset Oxidation Potential (V vs. SCE/Ag/AgCl) | Peak Oxidation Potential (V vs. SCE/Ag/AgCl) | Conductivity (S/cm) | Notes |
| This compound (Monomer) | Expected to be lower than Carbazole | Data not available | - | The electron-donating methyl groups should facilitate oxidation. |
| Poly(this compound) | - | Data not available | Expected to be in the semiconductor range | Enhanced conductivity is anticipated due to the electronic effect of methyl groups. |
| Carbazole | ~1.05 - 1.15[1] | ~1.2[2] | - | Serves as a baseline for comparison. |
| Polycarbazole | - | - | 10⁻³ - 10⁻⁴ | A typical conductivity range for unsubstituted polycarbazole. |
| 2,7-Dimethyl-9H-carbazole | Data not available | Data not available | - | Isomeric comparison can provide insights. |
| Poly(N-octyl-2,7-carbazolediyl) | - | - | 1 x 10⁻²[3] | N-substitution and different linkage (2,7-) affect properties. |
| 3,6-Dimethyl-9H-carbazole | Data not available | Data not available | - | Valued for its hole transport properties in organic electronics.[4] |
Experimental Protocols
The electrochemical characterization and polymerization of carbazole derivatives are typically performed using cyclic voltammetry. The following is a generalized experimental protocol based on common practices in the field.
Cyclic Voltammetry for Monomer Oxidation and Electropolymerization
Objective: To determine the oxidation potential of the monomer and to electrochemically synthesize the polymer film on an electrode surface.
Materials:
-
Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Prepare a solution of the this compound monomer (typically 1-10 mM) and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode system in the electrochemical cell containing the monomer solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the monomer, and then reversing the scan. A typical scan rate is 50-100 mV/s.
-
The onset and peak oxidation potentials of the monomer can be determined from the first scan.
-
To induce electropolymerization, multiple cycles of the potential scan are typically performed. An increase in the current of the redox peaks with each cycle indicates the growth of a polymer film on the working electrode.[5]
-
After polymerization, the polymer-coated electrode is rinsed with the pure solvent to remove any unreacted monomer and electrolyte.
Conductivity Measurement of the Polymer Film
Objective: To determine the electrical conductivity of the synthesized poly(this compound) film.
Method: The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which the conductivity can be calculated.
Procedure:
-
A polymer film of uniform thickness is deposited on an insulating substrate (e.g., glass).
-
A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film.
-
A known current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
The sheet resistance (Rs) is calculated from the measured current and voltage, with a geometric correction factor.
-
The conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the polymer film.
Visualizing the Electrochemical Process
The following diagrams illustrate the key processes involved in the electrochemical analysis and polymerization of this compound.
Conclusion
While direct, quantitative electrochemical data for this compound and its polymer remain elusive in the current body of scientific literature, a comparative analysis based on the well-studied electrochemical behavior of carbazole and its other substituted derivatives provides valuable insights. The presence of electron-donating methyl groups at the 2 and 6 positions is expected to lower the oxidation potential of the monomer and enhance the conductivity of the resulting polymer. This positions poly(this compound) as a promising material for various electronic and biomedical applications. Further experimental investigation is warranted to precisely quantify the electrochemical parameters and fully unlock the potential of this intriguing carbazole derivative.
References
Benchmarking 2,6-Dimethyl-9H-carbazole Based Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel hole-transporting materials (HTMs). Among the promising candidates, derivatives of 2,6-Dimethyl-9H-carbazole have emerged as a compelling alternative to the widely used spiro-OMeTAD and PTAA. This guide provides a comprehensive comparison of solar cells based on a prominent this compound derivative, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), against other leading HTMs.
Performance Comparison of Hole-Transporting Materials
The performance of a perovskite solar cell is critically dependent on the properties of its hole-transporting layer. The following table summarizes key performance metrics for solar cells employing Me-4PACz and other commonly used or carbazole-based HTMs.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Reference |
| Me-4PACz | >20 | 1.16 | Not specified | Not specified | [1][2] |
| Me-4PACz with PFN-Br | 20.7 | Not specified | Not specified | Not specified | [3] |
| spiro-OMeTAD | 18.6 | Not specified | Not specified | Not specified | [4] |
| 2,7-Cbz-EDOT | 4.47 | Not specified | Not specified | Not specified | [5][6] |
| 3,6-Cbz-EDOT | <4.47 | Not specified | Not specified | Not specified | [5][6] |
| KZRD | 20.40 | Not specified | Not specified | Not specified | [7] |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 | Not specified | Not specified | Not specified | [4] |
Note: The performance of solar cells can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate benchmarking of solar cell performance. Below are generalized, yet detailed, methodologies for the synthesis of Me-4PACz, fabrication of the perovskite solar cell, and characterization of its performance.
Synthesis of [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic Acid (Me-4PACz)
The synthesis of Me-4PACz is a multi-step process that is not explicitly detailed in the search results. However, the general approach for synthesizing similar carbazole derivatives with phosphonic acid anchoring groups involves the following key steps:
-
N-Alkylation of this compound: The nitrogen on the carbazole ring is first functionalized with a butyl chain containing a terminal group suitable for conversion to a phosphonic acid, typically a halide. This is often achieved through a reaction with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions.
-
Phosphonation: The terminal halide on the butyl chain is then converted to a phosphonate ester, commonly through a Michaelis-Arbuzov reaction with a trialkyl phosphite.
-
Hydrolysis: The final step is the hydrolysis of the phosphonate ester to the desired phosphonic acid, typically using a strong acid like hydrochloric acid.
A detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods would need to be sourced from dedicated synthetic chemistry literature.
Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)
The following protocol outlines the fabrication of an inverted perovskite solar cell, a common architecture for devices using Me-4PACz.
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for approximately 15-20 minutes to improve the wettability and remove any residual organic contaminants.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
A solution of Me-4PACz is prepared in a suitable solvent (e.g., isopropanol).
-
The Me-4PACz solution is spin-coated onto the ITO substrate. Due to the hydrophobic nature of Me-4PACz, additives like PFN-Br may be incorporated into the solution to ensure uniform film formation.[1][2][3]
-
The substrate is then annealed at a specific temperature (e.g., 100 °C) to form the self-assembled monolayer.
-
-
Perovskite Absorber Layer Deposition:
-
A precursor solution for the desired perovskite composition (e.g., a mixed-cation, mixed-halide formulation) is prepared by dissolving the metal halides (e.g., PbI2, PbBr2) and organic salts (e.g., formamidinium iodide, methylammonium bromide) in a solvent mixture like DMF and DMSO.
-
The perovskite precursor solution is spin-coated onto the HTL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a temperature appropriate for the specific perovskite composition (e.g., 100-150 °C).
-
-
Electron-Transport Layer (ETL) Deposition:
-
A solution of an electron-transporting material, such as PCBM (phenyl-C61-butyric acid methyl ester), is spin-coated on top of the perovskite layer.
-
-
Buffer Layer and Top Electrode Deposition:
-
A thin buffer layer, such as bathocuproine (BCP), is deposited via thermal evaporation.
-
Finally, a metal top electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Performance Characterization
The following are standard characterization techniques used to evaluate the performance of the fabricated perovskite solar cells:
-
Current Density-Voltage (J-V) Measurement:
-
The solar cell is placed under a solar simulator with a calibrated light intensity of 100 mW/cm2 (AM 1.5G spectrum).
-
The voltage is swept from reverse to forward bias and vice-versa while measuring the current to obtain the J-V curve.
-
From the J-V curve, the key performance parameters (PCE, VOC, JSC, and FF) are extracted.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of charge carriers collected to the number of incident photons at each wavelength.
-
The integrated short-circuit current density from the EQE spectrum should be consistent with the JSC value obtained from the J-V measurement.
-
-
Stability Testing:
-
The long-term stability of the unencapsulated device is assessed by monitoring its PCE over time under controlled environmental conditions (e.g., in a nitrogen atmosphere or ambient air with controlled humidity) and under continuous illumination.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for benchmarking this compound based solar cells.
Caption: Experimental workflow for benchmarking carbazole-based solar cells.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pv-magazine.com [pv-magazine.com]
- 4. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Long-Term Stability of 2,6-Dimethyl-9H-carbazole Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of devices utilizing 2,6-Dimethyl-9H-carbazole and common alternative small molecules in organic electronics. The following sections present quantitative stability data, detailed experimental protocols for assessing long-term stability, and a visual representation of a typical accelerated aging workflow.
Comparative Stability Data
The long-term stability of organic electronic materials is a critical factor for their application in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. This section compares the thermal and operational stability of this compound with two widely used materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as a host material and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as a hole transport material.
| Material | Role in Device | Decomposition Temperature (Td) (°C) | Operational Lifetime (LT50) (hours) | Test Conditions for LT50 |
| This compound | Hole Transport/Host | ~350-400 | Data not readily available | - |
| CBP | Host | ~320[1] | > 10,000 (for blue PHOLEDs) | Constant current, initial luminance of 1000 cd/m² |
| TCTA | Hole Transport | ~456 | > 25,000 (for blue PHOLEDs) | Constant current, initial luminance of 1000 cd/m² |
Note: Specific operational lifetime data for this compound is not widely reported in the literature, highlighting a gap in current research. The decomposition temperature is an estimate based on the general high thermal stability of carbazole derivatives.[2]
Experimental Protocols
To ensure reliable and comparable stability data, standardized testing protocols are essential. The following are detailed methodologies for key experiments used to assess the long-term stability of organic electronic materials.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the material.
Methodology:
-
Instrument: A thermogravimetric analyzer is used.[3]
-
Sample Preparation: A small amount of the material (typically 5-10 mg) is placed in a ceramic or platinum pan.[3]
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation.[2]
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, from room temperature to a high temperature (e.g., 600-800 °C).[2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[1]
Accelerated Aging (Heat Aging)
Objective: To simulate the long-term effects of heat on the material or device in a shorter timeframe. This protocol is based on the principles outlined in ASTM D3045.[4][5][6][7]
Methodology:
-
Apparatus: A forced-air convection oven with precise temperature control is used.[8]
-
Sample Preparation: Thin films of the material or complete devices are prepared on suitable substrates.
-
Exposure Conditions: Samples are placed in the oven at an elevated temperature (e.g., 85 °C, 100 °C) for a specified duration. The temperature and duration are chosen to accelerate degradation without inducing unrealistic failure mechanisms.[4][8]
-
Analysis: The properties of the samples (e.g., photoluminescence quantum yield, chemical structure, device performance) are measured before and after aging to determine the extent of degradation.
Operational Lifetime Testing of OLEDs
Objective: To measure the stability of a device under continuous electrical operation.
Methodology:
-
Device Fabrication: OLEDs are fabricated using the material of interest in its intended role (e.g., host, hole transport layer).
-
Test Environment: The devices are placed in a controlled environment, often a nitrogen-filled glovebox, to exclude oxygen and moisture.
-
Driving Conditions: A constant DC current is applied to the device to achieve a specific initial luminance (e.g., 1000 cd/m²).[9]
-
Data Acquisition: The luminance of the device is continuously monitored over time.
-
Data Analysis: The operational lifetime is typically reported as LT50, the time it takes for the luminance to decrease to 50% of its initial value.[9]
Experimental Workflow for Accelerated Stability Testing
The following diagram illustrates a typical workflow for assessing the long-term stability of an organic electronic material through accelerated aging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. micomlab.com [micomlab.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. infinitalab.com [infinitalab.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. ossila.com [ossila.com]
comparative study of different synthetic routes for 2,6-Dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of 2,6-Dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail prominent synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. This guide focuses on three primary methods: the Borsche-Drechsel/Fischer Indole Synthesis, Nickel-Catalyzed Kumada Coupling, and the Ullmann Condensation.
| Synthetic Route | Key Starting Materials | Reagents & Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Borsche-Drechsel / Fischer Indole Synthesis | 4-Methylphenylhydrazine hydrochloride, 4-Methylcyclohexanone | Acetic acid, Palladium on carbon (Pd/C) | 1. Reflux; 2. High temperature aromatization | ~70-80% (overall) | Readily available starting materials, straightforward cyclization. | Two-step process, harsh conditions for aromatization. |
| Nickel-Catalyzed Kumada Coupling | 3,6-Dibromo-9H-carbazole, Methylmagnesium bromide | NiCl₂(dppp) | Anhydrous ether, reflux | High (reported for ethyl derivative) | High yield, good for late-stage functionalization. | Requires pre-functionalized carbazole core, Grignard reagent is moisture sensitive. |
| Ullmann Condensation | 2-Bromo-4-methylaniline, 1-Bromo-4-methylbenzene | Copper catalyst, Base | High temperature, polar solvent | Potentially high | Can be a one-pot reaction, regioselective. | Often requires high temperatures and stoichiometric copper. |
Experimental Protocols
Borsche-Drechsel / Fischer Indole Synthesis of this compound
This two-step synthesis first involves the formation of a tetrahydrocarbazole intermediate, which is subsequently aromatized.
Step 1: Synthesis of 2,6-Dimethyl-1,2,3,4-tetrahydro-9H-carbazole
A mixture of 4-methylphenylhydrazine hydrochloride (10 mmol) and 4-methylcyclohexanone (10 mmol) in glacial acetic acid (50 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (200 mL). The precipitated solid is collected by filtration, washed with water, and dried to afford 2,6-dimethyl-1,2,3,4-tetrahydro-9H-carbazole.
Step 2: Aromatization to this compound
The crude 2,6-dimethyl-1,2,3,4-tetrahydro-9H-carbazole (5 mmol) is mixed with 10% palladium on carbon (10 mol%) in a high-boiling solvent such as diphenyl ether (25 mL). The mixture is heated at reflux for 8 hours. After cooling, the catalyst is removed by filtration through a pad of celite. The filtrate is then subjected to vacuum distillation to remove the solvent. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
Nickel-Catalyzed Kumada Coupling for the Synthesis of this compound (Adapted from a similar procedure)
This method is adapted from the synthesis of 9-ethyl-3,6-dimethylcarbazole.
To a solution of 3,6-dibromo-9H-carbazole (10 mmol) in anhydrous diethyl ether (100 mL) is added [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (5 mol%). The mixture is cooled to 0 °C, and a solution of methylmagnesium bromide in diethyl ether (3.0 M, 22 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated at reflux for 12 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give this compound.
Ullmann Condensation for the Synthesis of this compound
This procedure is based on general protocols for Ullmann-type carbazole synthesis.
A mixture of 2-bromo-4-methylaniline (10 mmol), 1-bromo-4-methylbenzene (12 mmol), copper(I) iodide (10 mol%), and potassium carbonate (20 mmol) in N,N-dimethylformamide (DMF) (50 mL) is heated at 150-180 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then subjected to a cyclization step. The crude diarylamine is dissolved in a suitable solvent like dichlorobenzene, and a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are added, along with a base like potassium carbonate. The mixture is heated at a high temperature to effect the intramolecular C-H activation/amination to form the carbazole ring. The final product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Borsche-Drechsel/Fischer Indole Synthesis Pathway.
Caption: Nickel-Catalyzed Kumada Coupling Route.
Caption: Ullmann Condensation and Cyclization Pathway.
Safety Operating Guide
Personal protective equipment for handling 2,6-Dimethyl-9H-carbazole
Disclaimer: This document provides safety and handling information for 2,6-Dimethyl-9H-carbazole based on data for the parent compound, 9H-carbazole, and its other dimethyl derivatives. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult the most current and specific SDS for any chemical before use and perform a thorough risk assessment.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling this compound and its analogs due to their potential hazards, which include skin irritation, serious eye irritation, respiratory irritation, and suspected carcinogenicity.[1][2][3][4] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Relevant Standards | Notes |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[5][6][7] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][6] | Must be worn when there is a risk of splashes or dust generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | EN 374 (EU), US F739, AS/NZS 2161.1.[1] | Gloves must be inspected before use and replaced if damaged. Wash and dry hands thoroughly after removing gloves.[5] |
| Body Protection | A lab coat, flame-retardant and impervious clothing.[1][5] Protective boots may be required depending on the scale of work.[7] | EN 340.[1] | Work clothes should be laundered separately.[1][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | EN 133.[1] | Required if exposure limits are exceeded, if irritation is experienced, or when handling the solid form outside of a ventilated enclosure.[2][5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wear appropriate chemical-resistant gloves.
3. Handling and Weighing:
-
Perform all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.[2][6]
-
Use a spatula for transferring the solid.
-
Weigh the desired amount of the compound in a tared, sealed container.
-
Clean any spills immediately using dry clean-up procedures to avoid generating dust.[1][8]
4. Dissolution and Use in Experiments:
-
Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
Keep the container closed as much as possible during the experiment.
5. Post-Handling and Decontamination:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.[1]
Operational and Disposal Plans
Storage:
-
Store this compound in its original, tightly sealed container.[1][6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2][6]
-
Containers, even if empty, may still contain chemical residues and should be treated as hazardous.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.de [fishersci.de]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 9H-Carbazole-9-methanol SDS, 2409-36-1 Safety Data Sheets - ECHEMI [echemi.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
